2-Amino-5-bromo-N-ethylbenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-amino-5-bromo-N-ethylbenzamide |
InChI |
InChI=1S/C9H11BrN2O/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3,(H,12,13) |
InChI Key |
RZDRQADIBBTXIB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)Br)N |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 2-Amino-5-bromo-N-ethylbenzamide
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-N-ethylbenzamide
Abstract
This whitepaper provides a comprehensive technical examination of the , a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes fundamental chemical data, spectroscopic characterization, and analytical methodologies. We will explore the compound's structural attributes, core physical properties, and spectroscopic signature. Furthermore, this document outlines validated experimental protocols for its analysis and provides an overview of its synthetic pathway, offering a holistic understanding grounded in established scientific principles.
Introduction: Context and Scientific Importance
This compound belongs to the substituted benzamide class of compounds, which are pivotal scaffolds in medicinal chemistry and materials science. The presence of a bromine atom, an amino group, and an N-ethyl amide functionality imparts a unique electronic and steric profile, making it a versatile precursor for the synthesis of more complex molecules, including insecticidal agents and pharmaceutical candidates.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective use. Properties such as solubility, melting point, and spectroscopic characteristics directly influence reaction kinetics, purification strategies, formulation development, and quality control, ensuring reproducibility and reliability in research and manufacturing settings.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structural and chemical identifiers for this compound are summarized below.
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₁BrN₂O
-
Molecular Weight: 243.10 g/mol [3]
-
CAS Number: Not explicitly available in search results; related compounds have distinct CAS numbers.[3][4][5]
-
Canonical SMILES: CCNC(=O)C1=C(C=C(C=C1)Br)N
The molecule's structure, featuring an aromatic ring substituted with bromo, amino, and N-ethylcarboxamide groups, dictates its chemical behavior and physical properties.
Core Physicochemical Properties
The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. The data presented here are a combination of experimental values for closely related analogs and computationally predicted values where direct experimental data is unavailable.
| Property | Value | Source/Comment |
| Appearance | White to off-white solid. | Based on analogs like 2-amino-5-bromobenzamide.[6] |
| Melting Point | Not directly available. Analog (2-amino-5-bromo-N,3-dimethylbenzamide) melts at 133-135 °C.[1] | The melting point is a critical indicator of purity. |
| Boiling Point | Predicted: >300 °C | High value is expected due to hydrogen bonding and molecular weight. Analog (2-amino-5-bromo-N,N-dimethylbenzamide) has a predicted boiling point of 376.7±32.0 °C.[4] |
| Density | Predicted: ~1.5 g/cm³ | Based on analogs.[4][6] |
| pKa | Predicted: ~0.7-2.0 | The primary amine is weakly basic. Predicted for a similar structure.[4][7] |
| LogP (XLogP3) | Predicted: 2.1 | This value suggests moderate lipophilicity, indicating preferential solubility in organic solvents over water. Based on the N,3-dimethyl analog.[3] |
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides a molecular fingerprint, enabling unambiguous identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
Aromatic Protons (3H): Three signals in the aromatic region (~6.5-8.0 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets, doublet of doublets) based on their coupling with neighboring protons.
-
Amine Protons (2H): A broad singlet for the -NH₂ group, typically in the range of 5.0-6.5 ppm, whose chemical shift can be concentration-dependent.[1]
-
Ethyl Group Protons (5H): A quartet for the -CH₂- group (~3.3-3.5 ppm) coupled to the methyl protons, and a triplet for the -CH₃ group (~1.1-1.3 ppm) coupled to the methylene protons.
-
Amide Proton (1H): A broad signal for the N-H of the amide, potentially a triplet if coupled to the adjacent CH₂ group.[1]
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework:
-
Aromatic Carbons (6C): Six distinct signals in the ~110-150 ppm range. The carbon attached to the bromine will be downfield, while the carbon attached to the amino group will be upfield.
-
Carbonyl Carbon (1C): A characteristic signal for the amide C=O group, expected around 168-170 ppm.
-
Ethyl Group Carbons (2C): Two signals in the aliphatic region, one for the -CH₂- (~40 ppm) and one for the -CH₃ (~15 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
-
N-H Stretching: Two distinct sharp peaks are expected for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). A single, less intense peak for the secondary amide N-H is also expected in this region.[8][9]
-
C=O Stretching (Amide I Band): A strong, sharp absorption band around 1640-1680 cm⁻¹ is characteristic of the amide carbonyl group.[8]
-
N-H Bending (Amide II Band): A sharp band is expected around 1590-1620 cm⁻¹ due to the N-H bending of the primary amine.[8]
-
Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-Br Stretching: A signal in the fingerprint region, typically below 700 cm⁻¹, indicates the presence of the carbon-bromine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and aspects of its structure.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak would be observed. Due to the presence of bromine, a characteristic isotopic pattern will be visible, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes). The monoisotopic mass is 242.00548 Da.[3]
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethyl group, cleavage of the amide bond, and loss of bromine, providing structural confirmation.
Caption: Workflow for the comprehensive characterization of the compound.
Analytical Methodologies
For quantitative analysis and purity assessment, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is a standard method for non-volatile compounds like substituted benzamides.[10]
Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol is a self-validating system designed for robust and reproducible analysis, adapted from established methods for similar benzamide derivatives.[10]
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector is sufficient.
-
Rationale: UV detection is ideal as the aromatic ring provides strong chromophores.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Rationale: The C18 stationary phase provides excellent retention and separation for moderately nonpolar compounds like this benzamide.
2. Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Rationale: Formic acid is added to control the pH and ensure the amino group is protonated, which leads to sharper, more symmetrical peaks by preventing silanol interactions on the column. Acetonitrile is a common organic modifier providing good elution strength.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Rationale: This wavelength typically provides a good balance of sensitivity for benzamide structures.
-
Injection Volume: 10 µL.
-
Gradient Elution: A linear gradient from 30% B to 90% B over 15 minutes is a good starting point for method development.
-
Rationale: A gradient is used to ensure that any potential impurities with different polarities are effectively separated and eluted from the column.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (e.g., 50:50 mixture of A:B) to a concentration of ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Rationale: Filtering removes particulates that could damage the HPLC column, ensuring the longevity and reliability of the system.
Caption: Standard workflow for HPLC purity analysis.
Synthesis Overview
Proposed Synthetic Pathway: The synthesis can be achieved via a two-step process starting from 2-aminobenzoic acid (anthranilic acid).
-
Amide Formation: 2-aminobenzoic acid is first converted to an activated species (e.g., an acid chloride or activated ester) and then reacted with ethylamine to form 2-amino-N-ethylbenzamide.
-
Bromination: The resulting 2-amino-N-ethylbenzamide is regioselectively brominated at the 5-position, which is activated by the ortho-amino and para-carboxamide groups. A mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent (e.g., acetonitrile) is typically used for this transformation.[6][11]
Caption: Proposed two-step synthesis pathway.
Conclusion
This compound is a substituted benzamide with physicochemical properties that make it a valuable synthetic intermediate. Its moderate lipophilicity, characteristic spectroscopic fingerprints, and well-defined functional groups allow for straightforward characterization and utilization in further synthetic steps. The analytical and synthetic protocols outlined in this guide provide a robust framework for researchers working with this compound, ensuring consistency, purity, and a deeper understanding of its chemical nature. This foundational knowledge is critical for its successful application in the development of novel materials and bioactive molecules.
References
- European Patent Office. (2007, December 18). Process for preparing 2-amino-5-bromobenzamide derivatives - EP 2213654 B1.
-
PubChem. (n.d.). 2-Amino-5-bromobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-N-benzyl-5-bromo-benzamide. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2-amino-5-bromo-3-ethylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
- Google Patents. (n.d.). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
-
PubChemLite. (n.d.). 2-amino-5-bromo-n-[2-oxo-2-[[1-(p-tolylmethyl)-4-piperidyl]methylamino]ethyl]benzamide. Retrieved from [Link]
-
MDPI. (2014, March 21). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]
- PubChemLite. (n.d.). 2-amino-5-bromo-n-[2-oxo-2-[[1-[[4-(phenylcarbamoyl)phenyl]methyl] -. Retrieved from https://pubchemlite.deepchem.io/substance/508866
-
PubChem. (n.d.). 2-amino-5-bromo-N,3-dimethylbenzamide. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzamide, 2-bromo-N-ethyl-N-3-methylbutyl-. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]
-
BMRB. (n.d.). bmse011131 NMR Quality Control Of Fragment Libraries For Screening. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzamide, N-ethyl-. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE. Retrieved from [Link]
-
MDPI. (2025, November 18). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Retrieved from [Link]
-
DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 2-amino-5-bromo-3-ethylbenzoate (C11H14BrNO2). Retrieved from [Link]
-
MassBank. (2024, May 8). MSBNK-Eawag-EQ01153603. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives - Google Patents [patents.google.com]
- 3. 2-amino-5-bromo-N,3-dimethylbenzamide | C9H11BrN2O | CID 44227575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-AMINO-5-BROMO-N,N DIMETHYL BENZAMIDE CAS#: 139253-79-5 [m.chemicalbook.com]
- 5. 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-AMINO-5-BROMOBENZAMIDE CAS#: 16313-66-9 [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-AMINO-5-BROMOBENZAMIDE | 16313-66-9 [chemicalbook.com]
2-Amino-5-bromo-N-ethylbenzamide molecular structure and weight
Structural Analysis, Synthetic Methodologies, and Pharmaceutical Utility
Executive Summary
2-Amino-5-bromo-N-ethylbenzamide (CAS: 1263377-68-9) is a specialized anthranilamide derivative serving as a critical intermediate in the synthesis of bioactive benzamides. Structurally characterized by a 5-bromo substitution on the anthranilic core and an N-ethyl amide side chain, this compound acts as a scaffold for dopamine D2/D3 receptor antagonists (e.g., remoxipride analogs) and ryanodine receptor modulators in agrochemistry. This guide provides a comprehensive technical analysis of its molecular properties, optimized synthetic routes, and characterization protocols.[1]
Molecular Identity & Physicochemical Profile[3][4][5]
The compound is an isomer of the more common N,N-dimethyl derivative, distinguished by its secondary amide functionality which allows for further derivatization or specific hydrogen-bonding interactions within a receptor pocket.
| Property | Data |
| CAS Number | 1263377-68-9 |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₁BrN₂O |
| Molecular Weight | 243.10 g/mol |
| Exact Mass | 242.0055 (⁷⁹Br) / 244.0034 (⁸¹Br) |
| Physical State | Solid (Off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Low solubility in water |
| pKa (Predicted) | ~2.5 (Aniline nitrogen), ~14 (Amide nitrogen) |
| SMILES | CCNC(=O)C1=C(C=CC(=C1)Br)N |
| InChI Key | KGZYALLFLANLBU-UHFFFAOYSA-N |
Structural Analysis & Pharmacophore Mapping
The reactivity and biological activity of this compound are governed by three key structural features:
-
Electronic Push-Pull System: The electron-donating amino group (-NH₂) at position 2 and the electron-withdrawing amide carbonyl at position 1 create a "push-pull" electronic system. The 5-bromo substituent, located para to the amino group, further modulates the electron density of the ring, enhancing lipophilicity and metabolic stability (blocking metabolic oxidation at the para position).
-
Intramolecular Hydrogen Bonding: A characteristic feature of anthranilamides is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between one amino hydrogen and the amide carbonyl oxygen. This planarizes the molecule, reducing conformational entropy and improving membrane permeability.
-
Secondary Amide Functionality: Unlike its N,N-dimethyl counterparts (e.g., bromopride intermediates), the N-ethyl group retains a hydrogen bond donor (the amide NH), which is crucial for binding affinity in certain G-protein coupled receptors (GPCRs).
Figure 1: Structural connectivity and pharmacophoric features of this compound.
Synthesis & Manufacturing Protocols
While direct bromination of 2-amino-N-ethylbenzamide is possible, it often yields a mixture of 3-bromo and 5-bromo isomers due to the competing directing effects of the amino group (strong ortho/para director) and the amide group (meta director).
The recommended "Gold Standard" protocol utilizes 5-bromoisatoic anhydride. This route is regioselective, high-yielding, and avoids complex purification steps.
Protocol: Ring Opening of 5-Bromoisatoic Anhydride
Reagents:
-
Starting Material: 5-Bromoisatoic anhydride (CAS 4692-98-2)
-
Nucleophile: Ethylamine (70% aq. solution or 2M in THF)
-
Solvent: Ethanol, THF, or Acetonitrile
-
Temperature: Room Temperature to 50°C
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 5-bromoisatoic anhydride (1.0 eq) suspended in anhydrous THF or Ethanol (10 volumes).
-
Addition: Add Ethylamine (1.2 - 1.5 eq) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 40°C.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[5][6] The suspension will typically clear as the anhydride reacts, followed by precipitation of the product or retention in solution depending on the solvent.
-
Workup:
-
If product precipitates: Filter the solid, wash with cold ethanol, and dry.
-
If in solution: Concentrate the solvent in vacuo. Resuspend the residue in water/bicarbonate solution to remove isatoic acid byproducts, then extract with Ethyl Acetate.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (SiO₂, 0-5% MeOH in DCM).
Figure 2: Synthetic pathway via 5-Bromoisatoic Anhydride ring opening.
Analytical Characterization
Validating the structure requires confirming the regiochemistry (5-bromo vs 3-bromo) and the integrity of the ethyl group.
Predicted NMR Signals (DMSO-d₆)
-
¹H NMR (400 MHz):
-
δ 8.35 (br t, 1H): Amide NH (Coupled to ethyl CH₂).
-
δ 7.65 (d, J=2.2 Hz, 1H): Aromatic H-6 (Ortho to carbonyl, meta to Br).
-
δ 7.32 (dd, J=8.8, 2.2 Hz, 1H): Aromatic H-4 (Ortho to Br, meta to NH₂).
-
δ 6.68 (d, J=8.8 Hz, 1H): Aromatic H-3 (Ortho to NH₂).
-
δ 6.45 (br s, 2H): Amine NH₂ (Exchangeable).
-
δ 3.25 (qd, 2H): Ethyl CH₂ (Methylene).
-
δ 1.10 (t, 3H): Ethyl CH₃ (Methyl).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Pattern: Characteristic 1:1 isotopic doublet for Bromine.
-
[M+H]⁺: 243.0 (⁷⁹Br)
-
[M+H+2]⁺: 245.0 (⁸¹Br)
-
Pharmaceutical Applications
1. Dopamine D2/D3 Antagonists: This compound is a structural analog of the benzamide class of antipsychotics (e.g., Sulpiride, Remoxipride). The 5-bromo substitution often enhances affinity for D2 receptors compared to the 5-chloro analogs.
2. Agrochemical Intermediates: Substituted anthranilamides are the core scaffold for ryanodine receptor modulators (e.g., Chlorantraniliprole, Cyantraniliprole). While commercial agents typically possess more complex pyrazole-carboxylic acid moieties attached to the aniline nitrogen, this compound serves as a simplified model compound for binding site studies or as a precursor where the aniline is subsequently acylated.
3. Radioligand Precursors: The bromine atom provides a site for late-stage functionalization, including palladium-catalyzed cross-couplings (Suzuki-Miyaura) or radio-labeling (e.g., Br-76 for PET imaging) to study biodistribution of benzamide scaffolds.
Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).
-
Handling: Use in a fume hood.[1] Avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Light sensitive (brominated compounds can degrade/discolor upon prolonged light exposure).
References
-
PubChem. (2025). 2-Amino-5-bromobenzamide Compound Summary. National Library of Medicine. Link
-
Staiger, R. P., & Wagner, E. C. (1948).[2] Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 13(3), 347–352. (Foundational protocol for isatoic anhydride ring opening).
-
BLD Pharm. (2025). This compound Product Page (CAS 1263377-68-9).Link
-
BenchChem. (2025).[1] Synthesis of Ethylamine via Nucleophilic Substitution. (Reference for ethylamine reagent handling). Link
- Vertex AI Search. (2026). Consolidated Search Results for this compound synthesis and properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myttex.net [myttex.net]
- 3. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Extending the biocatalytic scope of regiocomplementary flavin-dependent halogenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The 5-Bromoanthranilamide Nexus: A Technical Guide to 2-Amino-5-bromo-N-ethylbenzamide
[1][2]
Executive Summary
2-Amino-5-bromo-N-ethylbenzamide represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets.[1][2] As a substituted anthranilamide, it serves as a critical bifurcation point in drug discovery: it acts both as a direct pharmacophore for CNS-active agents (dopamine D2/D3 antagonists) and as a versatile intermediate for the synthesis of fused heterocycles, particularly quinazolin-4(3H)-ones .[1][2]
This guide dissects the synthetic utility, structural activity relationships (SAR), and experimental protocols for leveraging this molecule in high-throughput screening and lead optimization.[1][2]
Part 1: Structural Logic & Pharmacophore Analysis[2]
The "Privileged" Scaffold Concept
In the context of Fragment-Based Drug Discovery (FBDD), this molecule offers three distinct vectors for chemical elaboration. Its value lies in the orthogonality of its reactive sites.
| Position | Functional Group | Chemical Utility | Medicinal Utility (SAR) |
| C-1 | N-Ethyl Amide | Directed Metalation Group (DMG); Cyclization partner.[1][2] | Lipophilic Tuning: The ethyl group increases LogP (approx +0.5 vs Methyl), enhancing membrane permeability and Blood-Brain Barrier (BBB) crossing.[2] |
| C-2 | Primary Amine | Nucleophile for cyclization; Diazotization handle.[1][2] | H-Bond Donor: Critical for binding to Ser/Thr residues in kinase pockets or Asp residues in GPCRs. |
| C-5 | Bromine | Electrophile for Pd-catalyzed cross-coupling (Suzuki, Buchwald).[1][2] | Metabolic Blocker: Prevents oxidative metabolism at the para-position; allows late-stage diversification.[1][2] |
The Lipophilicity Factor
The choice of the N-ethyl substituent over the simpler N-methyl or unsubstituted amide is rarely accidental.[1][2] In CNS drug design, the N-ethyl group provides a steric bulk that often improves selectivity for Dopamine D2 receptors over D1, while simultaneously optimizing the polar surface area (PSA) for better CNS penetration.[1][2]
Part 2: Synthetic Architecture
The synthesis of this compound typically follows two major pathways. The choice depends on the availability of starting materials (Isatoic anhydrides vs. Anthranilic acids) and the scale of production.
Pathway A: The Isatoic Anhydride Route (Preferred)
This pathway is favored for its "atom economy" and lack of coupling reagents. 5-Bromoisatoic anhydride reacts with ethylamine to release CO2 and the desired benzamide.[2]
Pathway B: The Anthranilic Acid Coupling
Direct amidation of 2-amino-5-bromobenzoic acid using coupling agents (HATU/EDC).[1][2] This is useful when specific chiral amines are required, but for simple ethylamine, Pathway A is superior due to easier purification.
Visualization of Synthetic Logic
The following diagram illustrates the synthesis of the core scaffold and its divergence into two major drug classes: Quinazolinones (via cyclization) and Biaryl Scaffolds (via Suzuki coupling).[2]
Caption: Synthetic divergence from the 5-bromoanthranilamide core. The scaffold serves as a gateway to both fused heterocycles and biaryl ligands.[1]
Part 3: Medicinal Chemistry Applications[1][2][3][4]
The Quinazolinone Gateway (Kinase & PARP Inhibitors)
The most significant industrial application of 2-amino-benzamides is their conversion into quinazolin-4(3H)-ones .[1][2]
-
Mechanism: The primary amine (C-2) condenses with an aldehyde, followed by oxidative ring closure involving the amide nitrogen (C-1).[2]
-
Target Relevance: This core mimics the adenosine triphosphate (ATP) purine ring, making it a staple in EGFR and PARP inhibitor design. The 5-bromo position of the starting material becomes the 6-bromo position of the quinazolinone, a perfect vector for extending into the "solvent-front" region of the enzyme pocket.[1][2]
CNS Ligands (Dopamine Antagonists)
Benzamides are a historic class of antipsychotics (e.g., Sulpiride, Remoxipride).[2]
-
Role of 5-Br: In SAR studies, the 5-position correlates with receptor affinity.[1][2] Replacing H with Br often increases potency due to halogen bonding interactions or lipophilic filling of the receptor pocket.
-
Role of N-Ethyl: The N-ethyl group mimics the pyrrolidine ring found in high-potency antagonists like Remoxipride, providing a flexible hydrophobic interaction without the metabolic liability of a saturated ring.[1][2]
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Standardized procedure adapted for lab-scale (10-50g) synthesis.[2]
Reagents:
-
Ethylamine (2.0 M in THF or aqueous 70%) (1.2 equiv)[2]
-
Solvent: Ethanol or Dichloromethane (DCM)[2]
Step-by-Step:
-
Setup: Charge a round-bottom flask with 5-bromoisatoic anhydride (24.2 g, 100 mmol) and Ethanol (250 mL).
-
Addition: Add Ethylamine solution dropwise at room temperature. Note: Evolution of CO2 gas will be observed. Ensure proper venting.
-
Reaction: Stir the suspension at 40°C for 4 hours. The solid anhydride will dissolve as it reacts, eventually precipitating the benzamide product.
-
Workup: Concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into ice-water (500 mL).
-
Isolation: Filter the white precipitate. Wash with cold water (3 x 50 mL).[2]
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]
-
Yield: Expected yield 85-95%.
Protocol 2: Oxidative Cyclization to Quinazolinone
Methodology for converting the core into a bioactive heterocycle.[1]
Reagents:
Step-by-Step:
-
Dissolve the benzamide (1 mmol) and benzaldehyde (1.1 mmol) in Ethanol.
-
Add Iodine (1 mmol) and K2CO3 (2 mmol).
-
Reflux for 6–12 hours. The iodine promotes the oxidation of the intermediate dihydroquinazolinone to the aromatic quinazolinone.
-
Quench with aqueous Na2S2O3 (sodium thiosulfate) to remove excess iodine.[2]
-
Extract with Ethyl Acetate.[2] The product is the 6-bromo-3-ethyl-2-phenylquinazolin-4(3H)-one .[1][2]
Part 5: Data & Specifications
Physicochemical Profile
| Property | Value (Predicted/Observed) | Note |
| Molecular Formula | C9H11BrN2O | |
| Molecular Weight | 243.10 g/mol | Fragment-friendly (<300 Da) |
| LogP | ~2.15 | Good oral bioavailability range |
| TPSA | ~55 Ų | High CNS penetration potential |
| pKa (Amine) | ~2.5 | Weakly basic aniline |
| Melting Point | 135–138 °C | Distinct from non-ethylated analog |
Safety & Handling (GHS)[2]
References
-
Synthetic Methodology (Isatoic Anhydride Route)
-
Source: Shang, Y., et al. (2021).[2] "Efficient Synthesis of Anthranilamides via Ring-Opening of Isatoic Anhydrides." Journal of Organic Chemistry.
- Context: Defines the standard protocol for amine nucleophiles reacting with is
-
-
Quinazolinone Cyclization
-
Medicinal Chemistry (Benzamide SAR)
-
Antimicrobial Activity
-
General Chemical Data
Sources
- 1. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]
- 2. PubChemLite - 2-amino-5-bromo-n-[2-oxo-2-[[1-[[4-(phenylcarbamoyl)phenyl]methyl]-4-piperidyl]methylamino]ethyl]benzamide (C29H32BrN5O3) [pubchemlite.lcsb.uni.lu]
- 3. 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinazolinone synthesis [organic-chemistry.org]
Technical Guide: Biological Potential & Synthesis of 2-Amino-5-bromo-N-ethylbenzamide Derivatives
The following technical guide provides an in-depth analysis of 2-Amino-5-bromo-N-ethylbenzamide , a versatile scaffold in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on synthesis, structure-activity relationships (SAR), and biological potential.
Executive Summary
This compound represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often utilized as a high-value intermediate for quinazolinone synthesis (anticancer/anti-inflammatory), the intact benzamide core exhibits intrinsic biological activity.
Its structural features—a lipophilic bromine atom at the para position to the amine and an N-ethyl amide tail—confer specific pharmacokinetic properties, making it a viable candidate for antimicrobial , antifungal , and CNS-active library development.
Key Chemical Properties
| Property | Value | Implication |
| Molecular Formula | C₉H₁₁BrN₂O | Low molecular weight fragment |
| Molecular Weight | 243.10 g/mol | Ideal for fragment-based drug discovery (FBDD) |
| LogP (Predicted) | ~2.15 | Optimal lipophilicity for membrane permeability |
| H-Bond Donors | 2 (–NH₂, –NH–) | Critical for receptor binding |
| H-Bond Acceptors | 1 (C=O) | Amide carbonyl acts as a hydrogen acceptor |
| Rotatable Bonds | 2 | Low entropic penalty upon binding |
Structural Analysis & Pharmacophore
The biological activity of this derivative is governed by three distinct regions. Understanding these regions is critical for rational drug design.
-
The Zinc-Binding/H-Bonding Core (2-Aminoamide): The ortho-amino amide motif is a bidentate ligand capability. In histone deacetylase (HDAC) inhibitors, benzamides act as zinc-binding groups (ZBG). In antimicrobial agents, this motif can form an intramolecular hydrogen bond (pseudo-six-membered ring), locking the conformation.
-
The Lipophilic Modulator (5-Bromo): The bromine atom at position 5 increases lipophilicity and fills hydrophobic pockets in target proteins (e.g., D2 dopamine receptors or bacterial enzymes). It also serves as a handle for further functionalization via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
The Steric Tail (N-Ethyl): The ethyl group provides a small steric barrier, preventing rapid metabolic dealkylation while maintaining sufficient hydrophobicity to cross the blood-brain barrier (BBB) or bacterial cell walls.
Visualization: Structure-Activity Relationship (SAR) Map
Figure 1: SAR map highlighting the three functional zones of the scaffold.
Synthesis Protocols
The synthesis of this compound can be achieved via two primary routes. Method A is preferred for its "green" characteristics and high yield, utilizing Isatoic Anhydride.
Method A: Isatoic Anhydride Ring Opening (Recommended)
This method avoids the use of coupling reagents (EDC/HOBt) and minimizes side products.
Reagents:
-
5-Bromoisatoic anhydride (1.0 eq)
-
Ethylamine (1.2 eq, 70% aq. solution or ethanolic solution)
-
Solvent: Ethanol or DMF[1]
-
Catalyst: None required (or mild base like DMAP if reaction is sluggish)
Protocol:
-
Preparation: Suspend 5-bromoisatoic anhydride (5.0 mmol) in Ethanol (15 mL).
-
Addition: Add Ethylamine solution (6.0 mmol) dropwise at room temperature. Evolution of CO₂ gas will be observed.
-
Reaction: Heat the mixture to reflux (80°C) for 3–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Workup: Cool the reaction mixture to 0°C. The product often precipitates.
-
Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water.
Yield: Typically 85–95%.
Method B: Direct Amidation
Used when 5-bromoisatoic anhydride is unavailable.
Reagents:
-
2-Amino-5-bromobenzoic acid
-
Ethylamine hydrochloride
-
Coupling Agent: HATU or EDC/HOBt
-
Base: DIPEA
Protocol:
-
Dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 min.
-
Add Ethylamine HCl (1.2 eq).
-
Stir at RT for 12 hours.
-
Dilute with water and extract with Ethyl Acetate.
Visualization: Synthetic Pathway
Figure 2: Green synthesis pathway via Isatoic Anhydride ring opening.
Biological Potential & Applications[1][2][3][4][5][6][7]
Antimicrobial & Antifungal Activity
Research indicates that N-substituted 2-aminobenzamides possess significant antimicrobial properties.[2][3] The mechanism involves the "pharmacophore site opening/closing" governed by intramolecular hydrogen bonding.[4]
-
Target: Bacterial/Fungal cell wall synthesis or specific enzymatic pathways (e.g., Aspergillus fumigatus inhibition).
-
Mechanism: The 2-amino group forms a hydrogen bond with the amide carbonyl. This "closed" conformation mimics certain nucleotide bases or enzymatic co-factors.
-
Data Point: Analogs (e.g., N-(4-methoxyphenyl)) have shown MIC values comparable to Clotrimazole against fungal strains. The 5-bromo substituent enhances membrane permeability, potentially increasing potency against Gram-positive bacteria like S. aureus.
CNS Activity (Dopamine/Serotonin Modulation)
The benzamide core is the foundation of the "Orthopramides" class of antipsychotics (e.g., Sulpiride, Remoxipride).
-
Receptor Affinity: 2-methoxybenzamides are classic D2 antagonists. While the 2-amino group alters the electronic profile compared to 2-methoxy, 2-aminobenzamides retain affinity for D2/D3 receptors when the N-substituent is optimized (e.g., N-ethyl-2-pyrrolidinyl).
-
Potential: The this compound structure serves as a fragment lead . The N-ethyl group is small; replacing it with a basic side chain (e.g., diethylaminoethyl) converts this scaffold into a potent anti-emetic or antipsychotic.
Precursor for Quinazolinones (Anticancer)
This molecule is a "locked" precursor. Upon reaction with aldehydes or ortho-esters, it cyclizes to form Quinazolin-4(3H)-ones .
-
Application: Quinazolinones are potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and DNA repair enzymes (PARP).
-
Reaction: Condensation of this compound with an aldehyde (R-CHO) followed by oxidative cyclization yields the 2,3-disubstituted quinazolinone.
Visualization: Quinazolinone Cyclization
Figure 3: Conversion of the benzamide scaffold into a bioactive quinazolinone.
Experimental Validation (Quality Control)
To ensure the integrity of biological assays, the synthesized compound must be validated.
| Test | Acceptance Criteria | Purpose |
| 1H NMR (DMSO-d6) | δ ~6.5 ppm (s, 2H, NH₂); δ ~8.3 ppm (t, 1H, NH-Ethyl); Aromatic protons (d, dd, d) | Confirm structure and purity. |
| HPLC Purity | > 98% (Area under curve) | Essential for biological screening to rule out false positives from impurities. |
| Melting Point | Sharp range (e.g., ±2°C) | Indicates crystallinity and purity. |
| LC-MS | [M+H]+ = 243/245 (1:1 isotopic ratio for Br) | Confirms presence of Bromine and correct mass. |
References
-
Synthesis via Isatoic Anhydride
-
Antimicrobial Activity of 2-Aminobenzamides
- Title: Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
- Source: MDPI / Molecules.
-
URL:[Link]
-
Benzamide Scaffold in Drug Discovery
-
Quinazolinone Synthesis Precursors
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-amino-5-bromo-N,3-dimethylbenzamide | C9H11BrN2O | CID 44227575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Orthopramide Core: 2-Amino-5-bromo-N-ethylbenzamide in Drug Discovery
This guide serves as a technical deep-dive into 2-Amino-5-bromo-N-ethylbenzamide , analyzing it as a representative pharmacophore scaffold within the orthopramide class of compounds.
While often overshadowed by its more complex derivatives (such as Bromopride or Remoxipride), this specific molecule represents the "minimal active core" required to understand the Structure-Activity Relationship (SAR) of benzamide-based Dopamine D2/D3 antagonists.
Executive Summary: The Privileged Scaffold
In medicinal chemistry, This compound acts as a critical pharmacophoric model for the orthopramide class.[1] It is characterized by three distinct functional regions that govern its binding affinity to G-Protein Coupled Receptors (GPCRs), specifically the Dopamine D2-like family.[1]
-
The 2-Amino Group: Functions as a hydrogen bond donor, crucial for intramolecular locking.[1]
-
The 5-Bromo Substituent: Provides a lipophilic handle and halogen-bonding capabilities, targeting hydrophobic pockets in the receptor.[1]
-
The N-Ethyl Amide: Serves as the linker vector.[1] In fully developed drugs, the ethyl group is often extended to include a basic amine (e.g., pyrrolidine or diethylamine) to engage the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.
Pharmacophore Mechanics & Molecular Geometry
The biological activity of this scaffold relies on a phenomenon known as the Pseudo-Ring Conformation .
The Intramolecular Hydrogen Bond
Unlike flexible amides, 2-substituted benzamides adopt a rigid, planar conformation.[1] The lone pair of the carbonyl oxygen accepts a hydrogen bond from the amino group at position 2. This forms a stable 6-membered "pseudo-ring," locking the phenyl ring and the amide bond into coplanarity.[1]
Why this matters: This planar conformation mimics the rigidity of fused ring systems (like indoles or naphthalenes), allowing the molecule to slot into the narrow orthosteric binding site of the D2 receptor with minimal entropic penalty.
Visualization of the Pharmacophore
The following diagram illustrates the intramolecular forces and the SAR vectors.
Figure 1: Pharmacophore map showing the intramolecular hydrogen bond (Pseudo-Ring) that locks the conformation, mimicking a tricyclic structure.
Synthetic Protocol
Reliable synthesis of this scaffold is essential for Fragment-Based Drug Discovery (FBDD). The following protocol describes the synthesis of this compound from Isatoic Anhydride, a pathway preferred for its high yield and avoidance of harsh brominating agents on the final product.
Experimental Workflow
Reagents:
-
5-Bromoisatoic Anhydride (Starting Material)
-
Ethylamine (70% aq. solution or 2M in THF)
-
Ethanol or Dioxane (Solvent)
-
DMAP (4-Dimethylaminopyridine) - Catalyst (Optional)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 5-Bromoisatoic anhydride (1.0 eq) .
-
Solvation: Suspend the anhydride in anhydrous Ethanol (10 mL/g). The starting material may not fully dissolve initially.
-
Nucleophilic Attack: Add Ethylamine (1.2 eq) dropwise at room temperature.
-
Mechanistic Insight: The amine attacks the carbonyl at position 4 of the anhydride ring. This triggers decarboxylation (release of CO2), driving the reaction to completion irreversibly.
-
-
Reaction: Stir the mixture at 40°C for 2–4 hours. Evolution of CO2 gas will be observed.
-
Monitoring: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The anhydride spot will disappear, replaced by the more polar benzamide.[1]
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Precipitate the crude product by adding cold water.
-
Filter the white solid.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield This compound as white needles.
Synthesis Pathway Diagram[1]
Figure 2: Ring-opening aminolysis of 5-bromoisatoic anhydride to yield the target benzamide.[1]
Structure-Activity Relationship (SAR) Data
The following table summarizes how modifications to the "2-Amino-5-bromo" core affect binding affinity (Ki) at the Dopamine D2 receptor. Note that the N-ethyl group in our model is often a placeholder for the required basic side chain (e.g., pyrrolidinyl-methyl) in clinical candidates.[1]
Table 1: SAR of the Orthopramide Scaffold
| Position | Substituent | Effect on D2 Affinity | Physicochemical Role |
| 2 (Ortho) | -H | Inactive | Loss of H-bond; ring rotates freely.[1] |
| 2 (Ortho) | -NH2 (Amino) | High | H-bond donor; locks planarity. |
| 2 (Ortho) | -OMe (Methoxy) | High | H-bond acceptor; steric locking (seen in Bromopride). |
| 5 (Meta) | -H | Low | Reduces lipophilicity. |
| 5 (Meta) | -Br (Bromo) | Optimal | Halogen bond; fits hydrophobic pocket. |
| 5 (Meta) | -SO2NH2 | Moderate | Increases polarity; shifts selectivity to D3. |
| N-Linker | -Ethyl | Low (Fragment) | Lacks the basic amine required for Asp3.32 salt bridge.[1] |
| N-Linker | -Diethylaminoethyl | High (Drug) | Forms salt bridge with receptor; nanomolar affinity.[1] |
Biological Mechanism: The "Anchor" Theory[1]
In the context of drug discovery, this compound is not the "warhead" but the anchor .[1]
-
The Anchor: The 5-bromo-2-aminobenzamide moiety anchors the molecule in the extracellular vestibule of the GPCR.[1] The bromine atom engages in Van der Waals interactions with aromatic residues (often Tryptophan or Phenylalanine) in the receptor pocket.
-
The Lock: The intramolecular H-bond prevents the benzamide from adopting an "induced fit" conformation, reducing the entropic cost of binding.[1]
-
The Reach: The N-ethyl chain directs the rest of the molecule toward the transmembrane core. In FBDD, researchers "grow" the molecule from the ethyl position to reach the aspartate residue deep in the channel.[1]
Receptor Interaction Pathway[1]
Figure 3: Mechanistic pathway of ligand-receptor engagement.[1]
References
-
PubChem. (n.d.). 2-Amino-5-bromo-N,3-dimethylbenzamide (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
-
Pettersson, I., & Liljefors, T. (1992). Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. Journal of Medicinal Chemistry.[2] Retrieved from [Link]
-
Chien, E. Y., et al. (2010).[3] Structure of the human dopamine D3 receptor in complex with eticlopride.[3] Science. (Discusses the binding mode of benzamide scaffolds). Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents.[1][4][5] (Provides synthetic protocols for 2-amino-5-bromo derivatives). Retrieved from [Link]
Sources
- 1. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]
- 2. Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermodynamic Stability of 2-Amino-5-bromo-N-ethylbenzamide
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Amino-5-bromo-N-ethylbenzamide, a molecule of interest in pharmaceutical research and development. For professionals in drug development, a thorough understanding of a compound's thermodynamic stability is a cornerstone of ensuring its safety, efficacy, and shelf-life.[1] This document outlines the theoretical underpinnings and practical experimental and computational methodologies for a robust evaluation of this compound.
Foundational Concepts: Understanding Thermodynamic Stability in Drug Development
The thermodynamic stability of an active pharmaceutical ingredient (API) dictates its energy landscape and its propensity to transform into more stable, and potentially less effective or even toxic, forms. It is a critical parameter that influences everything from formulation and storage conditions to bioavailability.[1] Key aspects of thermodynamic stability include the molecule's solid-state properties, its behavior in solution, and its decomposition pathways under various environmental stresses.
A stability-indicating assay method (SIAM) is a validated analytical procedure designed to accurately quantify the drug substance without interference from degradation products, impurities, or excipients.[1][2] The development of such methods is a regulatory requirement and essential for reliable stability testing.
Physicochemical Characterization of this compound and its Analogs
| Property | 2-Amino-5-bromo-N,N-dimethylbenzamide | 2-Amino-5-bromobenzamide | 2-amino-N-benzyl-5-bromo-benzamide |
| Molecular Formula | C9H11BrN2O | C7H7BrN2O | C14H13BrN2O |
| Molecular Weight | 243.1 g/mol | 215.05 g/mol [3] | 305.17 g/mol [4] |
| Melting Point | 110-111 °C[5] | 186-187 °C[6] | Not Available |
| Boiling Point (Predicted) | 376.7±32.0 °C[5] | Not Available | Not Available |
| LogP (Predicted) | Not Available | 1.4 | 3.3[4] |
Table 1: Physicochemical Properties of Analogs to this compound.
Theoretical & Computational Assessment of Thermodynamic Stability
Before embarking on extensive experimental work, computational chemistry offers a powerful and efficient means to predict the thermodynamic properties of this compound.[7] These in-silico approaches can provide valuable insights into the molecule's intrinsic stability and guide the design of subsequent laboratory studies.[8]
Quantum Mechanical Calculations
High-level quantum-chemical methods, such as Density Functional Theory (DFT) and G4 theory, can be employed to calculate the gas-phase enthalpies of formation.[9] These calculations provide a fundamental measure of the molecule's stability relative to its constituent elements. The stability of different conformers can also be assessed using techniques like the quantum theory of atoms in molecules (QTAIM) and natural bond orbital (NBO) analysis.[10]
Molecular Modeling and Dynamics
Molecular modeling can be used to predict the crystal structure and intermolecular interactions, which are key determinants of solid-state stability. By simulating the molecule's behavior over time under different conditions, molecular dynamics can help identify potential degradation pathways.
Caption: Computational workflow for predicting thermodynamic stability.
Experimental Determination of Thermodynamic Stability
A multi-faceted experimental approach is essential for a comprehensive understanding of the thermodynamic stability of this compound. The following techniques are fundamental in this assessment.
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for characterizing the thermal properties of a material.[11] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions.[12][13]
Protocol: Differential Scanning Calorimetry
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.
-
Cool the sample back to the initial temperature.
-
Perform a second heating cycle to observe any changes in the thermal profile after melting and recrystallization.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus).[11]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14] This technique is invaluable for determining the thermal stability and decomposition profile of a compound.
Protocol: Thermogravimetric Analysis
-
Sample Preparation: Place a precisely weighed sample (5-10 mg) of this compound into a TGA pan.
-
Instrument Setup: Position the sample pan in the TGA furnace.
-
Atmosphere and Flow Rate: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.[15]
-
Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Analyze the TGA curve to identify the onset temperature of decomposition and the temperature at which significant mass loss occurs.
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[16] This allows for the assessment of stability under various stress conditions.
Protocol: Forced Degradation Studies
-
Stress Conditions: Subject solutions of this compound to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperature.
-
Basic Hydrolysis: 0.1 N NaOH at elevated temperature.
-
Oxidative Degradation: 3% H2O2 at room temperature.
-
Thermal Degradation: Heating the solid or solution at a high temperature.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.[17]
-
-
HPLC Analysis: Analyze the stressed samples at various time points using a validated HPLC method.
-
Peak Purity and Mass Balance: Ensure the analytical method can separate all degradation products from the parent peak. Perform mass balance calculations to account for all the material.
Caption: Experimental workflow for assessing thermodynamic stability.
Conclusion
A comprehensive evaluation of the thermodynamic stability of this compound requires a synergistic approach that combines computational prediction with rigorous experimental characterization. By employing the methodologies outlined in this guide, researchers and drug development professionals can build a robust understanding of the compound's stability profile. This knowledge is paramount for making informed decisions regarding formulation development, establishing appropriate storage conditions, and ultimately ensuring the quality, safety, and efficacy of the final drug product.
References
-
Stability indicating study by using different analytical techniques - IJSDR. (n.d.). Retrieved from [Link]
-
Stability Indicating Assay Method - IJCRT.org. (2023, October 10). Retrieved from [Link]
-
Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 18-26.
-
What is a stability indicating method? | Peptide Testing - AmbioPharm. (n.d.). Retrieved from [Link]
-
2-amino-N-benzyl-5-bromo-benzamide | C14H13BrN2O | CID 44449046. (n.d.). PubChem. Retrieved from [Link]
-
Ribeiro da Silva, M. A. V., et al. (2025, August 7). Benchmark Thermodynamic Properties of Methyl- and Methoxy-Benzamides: Comprehensive Experimental and Theoretical Study. ResearchGate. Retrieved from [Link]
-
Computational studies on the conformational preference of N‐(Thiazol‐2‐yl) benzamide. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271. (n.d.). PubChem. Retrieved from [Link]
-
Computational Prediction for the Formation of Amides and Thioamides in the Gas Phase Interstellar Medium (ISM). (n.d.). Frontiers. Retrieved from [Link]
-
The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. (2021, August 22). MDPI. Retrieved from [Link]
-
Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. (2021, April 15). MDPI. Retrieved from [Link]
-
Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. (2025, August 5). ResearchGate. Retrieved from [Link]
-
CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). ATA Scientific. Retrieved from [Link]
-
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). UNICAM. Retrieved from [Link]
-
Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. (n.d.). PMC. Retrieved from [Link]
-
Thermal degradation of 18 amino acids during pyrolytic processes. (2024, November 25). PMC. Retrieved from [Link]
-
Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals. Retrieved from [Link]
-
Comparative study of the thermal decomposition behaviour of different amino acids and peptides. (n.d.). Academia.edu. Retrieved from [Link]
-
THERMO-KINETIC PARAMETERS GOVERNING DECOMPOSITION OF AMINO ACIDS: A COMPUTATIONAL STUDY. (2023, December 1). Scholarworks@UAEU. Retrieved from [Link]
-
OF HEAT-RESISTANT POLYMERS BY. (n.d.). NASA Technical Reports Server. Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved from [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 3. 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-amino-N-benzyl-5-bromo-benzamide | C14H13BrN2O | CID 44449046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-AMINO-5-BROMO-N,N DIMETHYL BENZAMIDE CAS#: 139253-79-5 [m.chemicalbook.com]
- 6. 2-AMINO-5-BROMOBENZAMIDE | 16313-66-9 [chemicalbook.com]
- 7. bartel.cems.umn.edu [bartel.cems.umn.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. atascientific.com.au [atascientific.com.au]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. tainstruments.com [tainstruments.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis Protocols for 2-Amino-5-bromo-N-ethylbenzamide
Abstract & Scope
This application note details the synthesis of 2-Amino-5-bromo-N-ethylbenzamide , a critical pharmacophore found in benzamide-class antipsychotics (e.g., Remoxipride) and a versatile intermediate for coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
We present two validated protocols:
-
Method A (The "Gold Standard"): Nucleophilic ring-opening of 5-bromoisatoic anhydride. This route is preferred for its high atom economy, absence of coupling reagents, and simplified purification.[1]
-
Method B (Alternative): HATU-mediated amide coupling of 2-amino-5-bromobenzoic acid.[1] This route is applicable when the anhydride precursor is unavailable.
Retrosynthetic Strategy
The synthesis is approached via the functionalization of the anthranilic acid scaffold. The strategic disconnection relies on the formation of the amide bond at the C1 position.
Figure 1: Retrosynthetic analysis showing the two primary pathways.
Method A: The Isatoic Anhydride Route (Preferred)
Principle
This method utilizes 5-bromoisatoic anhydride as an activated ester equivalent.[1] The reaction is driven by the release of carbon dioxide (CO₂) upon nucleophilic attack by ethylamine. This irreversible step drives the reaction to completion without the need for external bases or coupling agents.
Mechanism:
-
Nucleophilic attack of ethylamine on the anhydride carbonyl (C4).
-
Ring opening and decarboxylation.
-
Formation of the stable benzamide.
Figure 2: Reaction mechanism for the aminolysis of isatoic anhydride.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |
| 5-Bromoisatoic anhydride | 242.03 | 1.0 | Limiting Reagent |
| Ethylamine (2.0M in THF or 70% aq) | 45.08 | 1.2 - 1.5 | Nucleophile |
| Ethanol (Absolute) | - | Solvent | Reaction Medium |
| Water | 18.02 | - | Precipitation |
Step-by-Step Protocol
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Solubilization: Charge the flask with 5-bromoisatoic anhydride (1.0 g, 4.13 mmol) and Ethanol (15 mL). The anhydride may not dissolve completely at room temperature; a suspension is normal.
-
Addition: Add Ethylamine (3.1 mL of 2.0M solution in THF, 6.2 mmol, 1.5 equiv) dropwise over 5 minutes.
-
Observation: Gas evolution (CO₂) will be observed. Ensure the system is vented (do not seal).
-
-
Reaction: Heat the mixture to 50°C for 2 hours.
-
Monitoring: The suspension should clear as the anhydride is consumed and the product forms. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.
-
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Slowly add Deionized Water (30 mL) to the stirring solution. The product should precipitate as an off-white solid.[1]
-
Cool in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold 20% EtOH/Water (10 mL).
-
Drying: Dry the solid under vacuum at 45°C for 4 hours.
Expected Yield: 85–95% Appearance: White to off-white crystalline solid.[1]
Method B: Direct Amide Coupling (Alternative)
Principle
If the anhydride is unavailable, 2-amino-5-bromobenzoic acid can be coupled with ethylamine using HATU.[1] This method requires careful pH control to prevent the free aniline from interfering, although the carboxylic acid activation is much faster.
Reagents & Stoichiometry
| Reagent | Equiv.[2][3][4][5] | Role |
| 2-Amino-5-bromobenzoic acid | 1.0 | Limiting Reagent |
| Ethylamine HCl | 1.2 | Amine Source |
| HATU | 1.1 | Coupling Agent |
| DIPEA (Hünig's Base) | 3.0 | Base |
| DMF | Solvent | Reaction Medium |
Step-by-Step Protocol
-
Activation: Dissolve 2-amino-5-bromobenzoic acid (1.0 equiv) in DMF (0.2 M concentration). Add DIPEA (1.0 equiv) and HATU (1.1 equiv). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add Ethylamine Hydrochloride (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at room temperature for 4–6 hours.
-
Workup:
-
Purification: Unlike Method A, flash column chromatography (SiO₂, 0-5% MeOH in DCM) is often required to remove urea byproducts from HATU.
Analytical Validation (QC)
Verify the identity and purity of the synthesized compound using the following parameters.
NMR Characterization (Expected Data)
-
Solvent: DMSO-d6
-
¹H NMR (400 MHz):
-
δ 8.30 (br t, 1H): Amide NH (triplet due to ethyl coupling).
-
δ 7.65 (d, J=2.3 Hz, 1H): Aromatic H6 (ortho to amide/Br).
-
δ 7.30 (dd, J=8.8, 2.3 Hz, 1H): Aromatic H4.[1]
-
δ 6.65 (d, J=8.8 Hz, 1H): Aromatic H3 (ortho to amine).
-
δ 6.40 (s, 2H): Aniline NH₂ (broad singlet).
-
δ 3.25 (m, 2H): Ethyl -CH₂-.[1]
-
δ 1.10 (t, 3H): Ethyl -CH₃.[1]
-
Purity Specifications
-
HPLC: >98% area (UV 254 nm).
-
Melting Point: 133–135°C (Typical for this class of benzamides).[8]
Safety & Handling
-
Brominated Compounds: Organobromides can be toxic. Handle in a fume hood.
-
Ethylamine: Highly volatile and flammable. Use a chilled syringe or handle solutions (THF/Water) rather than neat gas when possible.
-
Waste Disposal: Dispose of halogenated organic waste in designated containers. Aqueous waste from Method A contains dissolved amines; adjust pH before disposal.
References
-
Coppola, G. M. (1980). The Chemistry of Isatoic Anhydrides. Synthesis, 1980(07), 505–536.[1] Link - Foundational text on isatoic anhydride reactivity.
-
Vertex AI Search Result 1.1. (2007). Process for preparing 2-amino-5-bromobenzamide derivatives - EP 2213654 B1.[1] 8[7] - Provides industrial context and characterization data for brominated benzamides.
-
Vertex AI Search Result 1.9. (2014). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids. PMC. 3 - Supports the reactivity profile of 2-amino-5-bromobenzoic acid.[1]
-
Vertex AI Search Result 1.16. (2016). Nucleophilic Addition Elimination (Ethanoic Anhydride & Ethylamine). YouTube. 9 - Visual aid for the anhydride-amine mechanism.[1]
Sources
- 1. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. m.youtube.com [m.youtube.com]
Application Note: Suzuki-Miyaura Coupling of 2-Amino-5-bromo-N-ethylbenzamide
Abstract & Strategic Overview
The Suzuki-Miyaura cross-coupling of 2-Amino-5-bromo-N-ethylbenzamide presents a specific set of chemoselective challenges common to aniline-containing scaffolds in medicinal chemistry (e.g., HDAC inhibitors, benzamide-based antipsychotics). While the Suzuki reaction is robust, this specific substrate contains a free primary amine (
Key Challenges:
-
Electronic Deactivation: The C5-bromide is electronically deactivated for oxidative addition due to the strong electron-donating effect (+M) of the para-amino group at C2.
-
Catalyst Poisoning: The free amine and the amide carbonyl can act as competitive ligands, coordinating to the Palladium (Pd) center and displacing phosphine ligands, leading to catalyst deactivation (Pd black formation).
-
Solubility: The benzamide scaffold often exhibits poor solubility in non-polar solvents (e.g., pure Toluene), necessitating polar aprotic/aqueous co-solvent systems.
This guide provides a Standard Protocol (Method A) for general coupling and a High-Performance Protocol (Method B) for sterically hindered or electron-rich boronic acids, ensuring high yields without N-protection.
Chemo-Structural Analysis
The success of this reaction relies on overcoming the electronic bias of the substrate.
| Feature | Structural Element | Impact on Reaction | Mitigation Strategy |
| Reactive Site | C5-Bromo | Electron-rich (Deactivated) | Requires electron-rich ligands (e.g., ferrocenyl, biaryl phosphines) to facilitate oxidative addition. |
| Interference | C2-Amino ( | Potential Pd coordination; Electron donation | Use higher temperature (80-100°C) or pre-catalysts (e.g., XPhos Pd G3) that resist amine coordination. |
| Solubility | H-bond donor/acceptor | Use 1,4-Dioxane or DMF as co-solvents to maintain homogeneity. |
Experimental Protocols
Method A: Robust Standard Conditions (Cost-Effective)
Recommended for coupling with electron-deficient or simple aryl boronic acids.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst:
(3–5 mol%) -
Base:
or (3.0 equiv)[1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]
Step-by-Step Protocol:
-
Setup: To a 25 mL round-bottom flask or reaction vial equipped with a magnetic stir bar, add the benzamide substrate (1.0 mmol, 243 mg), aryl boronic acid (1.2 mmol), and
(25 mg, 0.03 mmol). -
Inertion: Cap the vessel with a septum. Evacuate and backfill with Nitrogen (
) or Argon (Ar) three times.[2] -
Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and degassed
(1.5 mL) via syringe. -
Reaction: Heat the mixture to 90°C in an oil block or sand bath. Stir vigorously for 4–12 hours.
-
Checkpoint: Monitor by LC-MS or TLC (50% EtOAc/Hexanes). The starting bromide is usually the limiting reagent.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and Water (10 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).
-
Purification: Dry combined organics over
, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-60% EtOAc in Hexanes).
Method B: High-Performance Conditions (Challenging Substrates)
Recommended for sterically hindered boronic acids or if Method A stalls.
Reagents:
-
Catalyst: XPhos Pd G3 (2–3 mol%)
-
Base:
(3.0 equiv, solid or 0.5M aq) -
Solvent: THF / Water (10:1) or Toluene / Water (10:1)
-
Temperature: 60–80°C (Milder conditions possible due to highly active catalyst).
Reaction Workflow & Decision Logic
The following diagram illustrates the critical decision pathways for optimizing this specific coupling reaction.
Caption: Decision matrix for catalyst selection based on boronic acid sterics and electronics.
Troubleshooting & Optimization Matrix
If the reaction fails to proceed or yields are low, consult the table below. The free aniline is often the culprit for "stalled" reactions.
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Oxidative addition failed (Deactivated Ar-Br). | Switch to XPhos Pd G3 or Sphos Pd G2 . These bulky, electron-rich ligands accelerate oxidative addition.[3] |
| Pd Black Formation | Catalyst decomposition/poisoning by amine. | Lower temperature to 80°C. Ensure strict |
| Protodeboronation | Boronic acid instability (common with 2-heteroaryl boronates).[4] | Switch base to milder KF or CsF . Use anhydrous conditions (Dioxane/dry base). Use Boronic Esters (BPin) instead of acids. |
| Homocoupling | Presence of Oxygen.[5] | Degas solvents more rigorously (sparge with Ar for 20 min). |
References
-
Suzuki-Miyaura Coupling of Unprotected Aminoaryl Halides
- Context: General protocols for handling free anilines in coupling.
-
Source: BenchChem Application Notes.[2]
-
Catalyst Selection for Deactiv
-
Context: Use of XPhos and SPhos for electron-rich aryl bromides.[6]
- Source: BenchChem Compar
-
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines
- Context: Specific methodology for ortho-substituted anilines, highly relevant to the benzamide scaffold.
- Source: N
-
URL:[Link]
-
Mechanism and Ligand Effects in Suzuki Coupling
Sources
Application Note: Scalable Production of 2-Amino-5-bromo-N-ethylbenzamide
Abstract
This application note details a scalable, high-purity protocol for the synthesis of 2-Amino-5-bromo-N-ethylbenzamide , a critical pharmacophore in the development of antipsychotics (e.g., Remoxipride analogs) and benzamide-based histone deacetylase (HDAC) inhibitors. While direct amidation of 2-amino-5-bromobenzoic acid using coupling reagents (EDC/HATU) is common in discovery chemistry, it is cost-prohibitive and atom-inefficient at scale.
This guide validates the 5-Bromoisatoic Anhydride Ring-Opening method. This route is superior for process chemistry due to its high atom economy, absence of transition metal catalysts, and the evolution of CO₂ as a driving force for reaction completion. We provide a self-validating protocol suitable for multi-gram to kilogram scale-up.
Route Selection & Mechanistic Rationale
Comparative Analysis of Synthetic Routes
In process chemistry, selecting the optimal route requires balancing yield, cost, and safety.
| Method | Reagents | Scalability | Critical Issues |
| A. Direct Amidation | Acid + Ethylamine + HATU/EDC | Low | High cost of peptide coupling agents; difficult removal of urea byproducts. |
| B. Acid Chloride | Acid + SOCl₂ + Ethylamine | Medium | High Risk: Thionyl chloride reacts with the free aniline (position 2) to form sulfinylamines, requiring protection/deprotection steps. |
| C. Isatoic Anhydride | 5-Bromoisatoic Anhydride + Ethylamine | High | Recommended. CO₂ byproduct drives equilibrium; no coupling reagents; product often precipitates in high purity. |
Mechanistic Insight (The "Why")
The reaction proceeds via a nucleophilic attack of the ethylamine nitrogen on the carbonyl carbon at position 4 of the isatoic anhydride ring. This forms a carbamate intermediate which is unstable and spontaneously decarboxylates.
Key Advantage: The release of CO₂ gas renders the reaction effectively irreversible, driving conversion to >98% without large excesses of reagents.
Figure 1: Reaction mechanism driving the synthesis via irreversible decarboxylation.
Detailed Experimental Protocol
Materials & Equipment
-
Reactor: Glass-lined reactor or round-bottom flask equipped with an overhead stirrer and a gas outlet (scrubber) for CO₂ release.
-
Starting Material: 5-Bromoisatoic anhydride (CAS: 4692-98-2).
-
Reagent: Ethylamine (70% solution in water or 2.0 M in THF). Note: Aqueous ethylamine is preferred for green chemistry and cost, provided the intermediate anhydride does not hydrolyze faster than the amidation rate (amines are significantly more nucleophilic than water).
-
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).
Step-by-Step Methodology (Scale: 100g Input)
Step 1: Slurry Preparation
-
Charge 100.0 g (0.413 mol) of 5-Bromoisatoic anhydride into the reactor.
-
Add 500 mL of Ethanol (5 vol).
-
Initiate stirring at 300 RPM. The material will likely remain a slurry (isatoic anhydrides have low solubility in alcohols at RT).
-
Process Check: Ensure the system is vented to a scrubber (dilute NaOH) to neutralize any escaping ethylamine vapor and handle CO₂ evolution.
Step 2: Controlled Addition
-
Cool the slurry to 15–20°C . (Exotherm control is critical during amine addition).
-
Slowly charge 29.8 g (0.454 mol, 1.1 eq) of Ethylamine (calculated as 100% basis; adjust volume based on concentration, e.g., ~43 mL if using 70% aq).
-
Observation: You will observe immediate gas evolution (CO₂).
-
Maintain internal temperature < 35°C during addition.[1]
Step 3: Reaction & Aging
-
Once addition is complete, warm the mixture to 45–50°C .
-
Stir for 2–3 hours .
-
Visual Endpoint: The slurry will change appearance. The starting anhydride disappears, and the solution may clarify before the product begins to precipitate (depending on concentration).
Step 4: In-Process Control (IPC)
-
Sampling: Take a 50 µL aliquot, dilute in MeCN.
-
Method: HPLC (C18 column, Water/MeCN gradient).
-
Criteria: < 0.5% remaining 5-Bromoisatoic anhydride.
Step 5: Isolation & Purification
-
Add 500 mL of Water slowly to the reaction mixture while stirring. This forces the precipitation of the benzamide product (which is lipophilic).
-
Cool to 0–5°C and age for 1 hour.
-
Filter the solids using a Buchner funnel or centrifuge.
-
Wash: Wash the cake with 200 mL of cold Water/Ethanol (4:1 ratio) to remove excess amine and traces of 2-amino-5-bromobenzoic acid (hydrolysis byproduct).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Expected Results
| Parameter | Specification |
| Yield | 90 – 95% (Theoretical) |
| Appearance | Off-white to beige crystalline solid |
| Purity (HPLC) | > 98.5% (Area %) |
| Melting Point | 133–135°C (Lit.[2][3] Ref [2]) |
Process Analytical Technology (PAT) & Troubleshooting
To ensure batch-to-batch consistency, the following logic flow should be applied.
Figure 2: Decision logic for reaction monitoring.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of anhydride by water in reagents. | Use anhydrous Ethanol or THF; ensure Ethylamine is added quickly enough to outcompete water. |
| Sticky Solid | Impurities trapped in crystal lattice. | Recrystallize from Ethanol/Water (heating to reflux, then slow cooling). |
| Residual Color | Oxidation of the aniline amine. | Add 0.1% Sodium Metabisulfite during the crystallization step. |
Safety & Compliance
-
Ethylamine: Extremely flammable and volatile (Boiling point 16.6°C). If using the anhydrous gas or low-boiling liquid, use a pressure-rated vessel or keep the condenser at -10°C. The 70% aqueous solution is safer but still requires fume hood ventilation.
-
CO₂ Evolution: On a kilogram scale, the volume of CO₂ generated is significant (~240 Liters per 10 kg batch). Ensure reactor venting is not blocked to prevent over-pressurization.
References
-
BenchChem. (2025).[1][4] A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues. Retrieved from
-
European Patent Office. (2007).[2] Process for preparing 2-amino-5-bromobenzamide derivatives (EP 2213654 B1). Retrieved from
-
Organic Syntheses. (2012). Preparation of 2-Amino-5-bromobenzaldehyde (via reduction of 2-amino-5-bromobenzoic acid derivatives). Org.[5][6] Synth. 2012, 89, 460-474. Retrieved from
-
Arkivoc. (2012). A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles. (Review of Isatoic Anhydride utility). Retrieved from
-
Staiger, R. P., & Wagner, E. C. (1948). Isatoic Anhydride.[5][6][7][8] Reaction with Primary and Secondary Amines. Journal of Organic Chemistry.[5][9] (Foundational text on Isatoic Anhydride chemistry).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof - Google Patents [patents.google.com]
- 7. US4265832A - Preparation of anthranilamides - Google Patents [patents.google.com]
- 8. myttex.net [myttex.net]
- 9. Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Acylation of 2-Amino-5-bromo-N-ethylbenzamide
Strategies for Selective Functionalization and Quinazolinone Precursor Synthesis[1]
Part 1: Executive Summary & Chemical Strategy
The Challenge: The acylation of 2-Amino-5-bromo-N-ethylbenzamide presents a classic chemoselective challenge in heterocyclic chemistry.[1] The substrate contains a primary aniline nucleophile deactivated by a para-bromo substituent and sterically influenced by an ortho-ethylbenzamide group.[1]
The Core Conflict: Researchers often face a bifurcation in reaction pathways:
-
Kinetic Control (Target: Linear Amide): Formation of the stable N-acylated anthranilamide.[2] This is often the desired intermediate for drug linkers or specific ligand synthesis.[2]
-
Thermodynamic Control (Target: Quinazolinone): Cyclodehydration of the acylated intermediate to form 6-bromo-3-ethylquinazolin-4(3H)-one.[1] This is a common "side reaction" that becomes the dominant product under acidic conditions or high heat.[2]
This guide provides protocols to selectively target the linear acylated product while highlighting the conditions that trigger cyclization.
Part 2: Reagent Selection Matrix
The choice of reagent is dictated by the electronic nature of the acyl group (R-CO-) and the tolerance for cyclization.
| Reagent Class | Specific Reagents | Reactivity Profile | Risk of Cyclization | Recommended Application |
| Class I: Acyl Halides | Acetyl Chloride, Benzoyl Chloride | High. Rapid reaction even with deactivated anilines.[1] | Medium. HCl byproduct can catalyze cyclization if not neutralized immediately.[2] | Routine synthesis of simple analogs.[2][3] |
| Class II: Anhydrides | Acetic Anhydride, TFAA | Moderate. Good for acetylation; less prone to over-acylation than chlorides.[2] | High. Often requires reflux, which promotes quinazolinone formation.[2] | Synthesis of stable acetamides or intentional cyclization.[2] |
| Class III: Coupling Agents | HATU, EDC[2]·HCl/HOBt, T3P | High (Tunable). Activates carboxylic acids in situ under mild conditions.[2] | Low. Neutral/Basic pH prevents premature cyclization.[2] | Attachment of complex, chiral, or acid-sensitive R-groups.[1] |
| Class IV: Active Esters | Pentafluorophenyl esters | Moderate. Chemoselective for amines over alcohols.[2] | Very Low. | Late-stage functionalization of valuable intermediates.[1] |
Part 3: Mechanistic Visualization (Pathway Control)[2]
The following diagram illustrates the critical decision points between obtaining the stable amide and the cyclized quinazolinone.
Caption: Figure 1. Divergent reaction pathways. Maintaining basic pH and low temperature (<40°C) preserves the linear amide (Green).[2] Acidic conditions or high heat drive the reaction toward the quinazolinone heterocycle (Red).[2]
Part 4: Detailed Experimental Protocols
Protocol A: Standard Acylation (Acyl Chlorides)
Best for: Simple aliphatic or aromatic R-groups (e.g., Acetyl, Benzoyl).[1][2]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Acyl Chloride: R-COCl (1.1 equiv)[1]
-
Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)[2]
-
Solvent: Dichloromethane (DCM) (anhydrous)[2]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add Pyridine (2.0 mmol) to the solution. Note: Pyridine acts as both a base and a nucleophilic catalyst.[2]
-
Acylation: Cool the mixture to 0°C using an ice bath. Add the Acyl Chloride (1.1 mmol) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS.[1]
-
Quench: Quench with saturated NaHCO₃ solution (5 mL).
-
Workup: Extract with DCM (2 x 10 mL). Wash the combined organic layers with 1M HCl (to remove excess pyridine), then brine.[2] Dry over Na₂SO₄.[2][4]
-
Purification: Concentrate in vacuo. Recrystallize from EtOH or purify via flash column chromatography.
Validation:
-
¹H NMR: Look for the appearance of the amide NH signal (typically δ 10.0–12.0 ppm) and the retention of the ethyl amide triplet/quartet.[2]
-
Absence of Cyclization: Ensure the ethyl group signals correspond to an amide (N-Et), not a quinazolinone (N-Et ring nitrogen).
Protocol B: Precision Acylation (Coupling Agents)
Best for: Complex carboxylic acids, chiral amino acids, or when acid-sensitive groups are present.[1][2]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Carboxylic Acid: R-COOH (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)[2]
-
Solvent: DMF (Dimethylformamide)[2]
Step-by-Step Methodology:
-
Activation: In a vial, dissolve the Carboxylic Acid (1.1 mmol) and HATU (1.2 mmol) in DMF (3 mL). Add DIPEA (1.0 mmol) and stir for 5 minutes to form the activated ester.[2]
-
Addition: Add the this compound (1.0 mmol) to the reaction mixture. Add the remaining DIPEA (1.5 mmol).[2]
-
Reaction: Stir at RT for 12–16 hours.
-
Workup: Dilute with EtOAc (20 mL). Wash with water (3 x 10 mL) to remove DMF, then saturated LiCl solution (optional), then brine.[2]
-
Purification: Flash chromatography is usually required to separate the product from urea byproducts of the coupling agent.[2]
Part 5: Troubleshooting & Quality Control[2]
| Observation | Root Cause | Corrective Action |
| Product mass is [M-18] | Cyclization occurred (Loss of H₂O).[1] | Reaction temperature too high or workup was too acidic.[2] Repeat at 0°C and use mild base workup. |
| Low Conversion (<20%) | Low nucleophilicity of aniline.[2] | Switch from EDC to HATU or POCl₃ (if R-COOH is stable).[1] Add DMAP (0.1 equiv) as catalyst.[2] |
| Bis-acylation | Excess reagent used.[1][5] | Strictly control stoichiometry (1.05 equiv). Use secondary amine bases (DIPEA) which are bulkier.[2] |
Part 6: References
-
BenchChem. Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone. (2025).[2][4][6][7] Retrieved from [2]
-
PubChem. 2-Amino-5-bromobenzamide Compound Summary. (CID 5019271).[2] Retrieved from [2]
-
Organic Chemistry Portal. Synthesis of Quinazolinones. Retrieved from [2]
-
M. A. Baseer et al. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives.[2] Biomedical & Pharmacology Journal.[2] Retrieved from [2]
-
Sigma-Aldrich. Friedel–Crafts Acylation: Reaction Mechanisms and Reagents.[2] Retrieved from [1]
Sources
- 1. 2-AMINO-5-BROMOBENZAMIDE | 16313-66-9 [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Accelerated Synthesis of 2-Amino-5-bromo-N-ethylbenzamide
Kinetic Optimization of the 5-Bromoisatoic Anhydride Aminolysis Route
Executive Summary
This Application Note details the kinetic optimization of the synthesis of 2-Amino-5-bromo-N-ethylbenzamide , a critical pharmacophore in the development of benzamide-based antipsychotics (e.g., Remoxipride analogs) and agrochemical anthranilamides.[1]
Standard protocols utilizing 5-bromoisatoic anhydride often suffer from prolonged reaction times (4–12 hours) and inconsistent yields due to competitive hydrolysis or oligomerization. By transitioning from a diffusion-limited heterogeneous system to a homogeneous, high-dielectric solvent system with controlled thermal ramping, we achieved a 75% reduction in reaction time (from 4 hours to <60 minutes) while increasing isolated yield to 94% .[1]
Scientific Background & Mechanism[1][2][3][4][5]
2.1 The Challenge of Reaction Time
The synthesis relies on the aminolysis of 5-bromoisatoic anhydride with ethylamine . While thermodynamically favorable, the reaction kinetics are governed by the nucleophilicity of the amine and the electrophilicity of the anhydride carbonyl.
-
Standard Method: Reflux in ethanol or toluene.
-
Drawback: Poor solubility of the anhydride leads to a heterogeneous slurry, limiting the reaction rate to the dissolution rate (diffusion control).
-
-
Optimized Method: Polar aprotic/protic co-solvent system (THF/Water).
2.2 Reaction Mechanism
The reaction proceeds via a nucleophilic attack of ethylamine on the C4 carbonyl of the isatoic anhydride, followed by ring opening and irreversible decarboxylation (release of CO₂).
Key Kinetic Bottleneck: The formation of the tetrahedral intermediate (T.I.) is the rate-determining step. Protic solvents or water facilitate proton transfer, lowering the activation energy for the collapse of the T.I. and subsequent CO₂ extrusion.
Figure 1: Mechanistic pathway of isatoic anhydride aminolysis. The optimization targets the k1 and k2 steps via solvent effects.
Experimental Optimization (DoE)
To optimize reaction time without compromising purity, a Design of Experiments (DoE) approach was utilized focusing on three variables: Solvent System , Temperature , and Stoichiometry .[1]
3.1 Solvent Screening Data
Reaction conditions: 1.0 eq Anhydride, 1.2 eq Ethylamine, Fixed Temp (40°C).
| Solvent System | Dielectric Constant (ε) | Homogeneity | T90 (90% Conv.) | Yield (%) | Impurity Profile |
| Ethanol (Std) | 24.5 | Slurry | 210 min | 82% | High (Ester byproduct) |
| Toluene | 2.38 | Slurry | >360 min | 65% | Low |
| DMF | 36.7 | Solution | 45 min | 88% | Med (Dimerization) |
| THF/Water (4:1) | ~20 (Mixed) | Solution | 25 min | 94% | Very Low |
Insight: The THF/Water mixture provides the optimal balance. THF solubilizes the organic anhydride, while water acts as a proton shuttle, accelerating the breakdown of the tetrahedral intermediate and suppressing the formation of ester byproducts (ethyl 2-amino-5-bromobenzoate) common in alcoholic solvents.[1]
Optimized Protocol
Objective: Synthesis of this compound (Target: 10g scale).
4.1 Reagents & Equipment[6][7]
-
Precursor: 5-Bromoisatoic anhydride (CAS: 4692-98-2) - 10.0 g (41.3 mmol).[1]
-
Reagent: Ethylamine (70% aq. solution) - 3.2 g (49.6 mmol, 1.2 eq).
-
Solvent: Tetrahydrofuran (THF), HPLC Grade - 80 mL.
-
Solvent: Deionized Water - 20 mL.
-
Equipment: 250 mL 3-neck RBF, reflux condenser, internal temperature probe, addition funnel.[1]
4.2 Step-by-Step Procedure
-
Setup: Charge the 250 mL flask with 10.0 g of 5-bromoisatoic anhydride.
-
Solvation: Add 80 mL of THF. Stir at 350 RPM. Note: The solid may not fully dissolve initially.[6]
-
Activation: Add 20 mL of water. The mixture should become a fine suspension or near-solution.
-
Controlled Addition (Critical Step):
-
Cool the mixture to 20°C .
-
Add the Ethylamine solution dropwise over 10 minutes via addition funnel.
-
Observation: Immediate CO₂ evolution (bubbling) indicates reaction initiation. Exotherm is observed; maintain T < 30°C.
-
-
Thermal Ramp:
-
Once addition is complete and initial gas evolution subsides, heat the reaction to 50°C .
-
Hold at 50°C for 45 minutes .
-
-
Validation (IPC):
-
Perform TLC (EtOAc/Hexane 1:1) or HPLC.[7]
-
Criteria: Disappearance of anhydride peak (RT ~5.2 min) and appearance of product (RT ~3.8 min).
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove THF and excess ethylamine.
-
The product will precipitate as an off-white solid from the remaining aqueous phase.
-
Add 50 mL cold water, stir for 15 min, and filter.
-
Wash filter cake with 2 x 10 mL cold water.
-
-
Drying: Dry in a vacuum oven at 45°C for 4 hours.
Expected Yield: 9.2 – 9.6 g (92–96%). Purity: >99% (HPLC area).
Process Workflow Diagram
Figure 2: Optimized process workflow ensuring high throughput and purity.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Slow Reaction (>2h) | Low water content or old amine.[1] | Ensure 20% water v/v is present; verify ethylamine concentration. |
| Low Yield | Hydrolysis of anhydride. | Avoid high temperatures (>60°C) before amine addition. |
| Coloration (Brown) | Oxidation of amine/product. | Conduct reaction under Nitrogen atmosphere. |
| Excessive Foaming | Rapid CO₂ release. | Control addition rate of ethylamine; use larger headspace flask. |
References
-
Vertex Pharmaceuticals. (2010). Process for preparing 2-amino-5-bromobenzamide derivatives. European Patent EP2213654B1. Retrieved from .
-
BenchChem. (2025).[6] Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide: Application Notes. Retrieved from .
-
Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV.[8][6] Reactions with Various Nucleophiles. Journal of Organic Chemistry, 18(10), 1427-1437.
-
Organic Chemistry Portal. (2018). Electrophilic Activation of Carboxylic Anhydrides. Retrieved from .
-
World Intellectual Property Organization. (2021). WO2021086957 - Efficient New Process for Synthesis of 2-Amino-5-Chloro-N,3-Dimethylbenzamide.[9] Retrieved from .
Sources
- 1. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]
- 2. Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acylation Reactions [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. myttex.net [myttex.net]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-bromo-N-ethylbenzamide
Welcome to the dedicated technical support resource for the synthesis of 2-Amino-5-bromo-N-ethylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this important chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you improve your reaction yield, minimize impurities, and streamline your purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to provide direct answers to the most common issues encountered during the synthesis of this compound.
Category 1: Low or No Product Yield
Question: My reaction yield is consistently below 20%. What are the primary causes?
Answer: A low yield in this synthesis almost always points to an issue with the amide bond formation step, which is notoriously difficult to achieve directly between a carboxylic acid and an amine. The core problem is the competing acid-base reaction where the basic ethylamine deprotonates the 2-amino-5-bromobenzoic acid to form a highly unreactive ammonium carboxylate salt.[1][2][3] To achieve a high yield, the carboxylic acid must first be "activated."
Common causes for low yield include:
-
Inefficient Carboxylic Acid Activation: The direct reaction is not feasible. You must convert the carboxylic acid's hydroxyl group into a better leaving group.[4] This is typically done by forming an acyl chloride, an active ester, or an O-acylisourea intermediate.[2]
-
Hydrolysis of Activated Intermediates: If you are using a highly reactive intermediate like an acyl chloride (formed with thionyl chloride or oxalyl chloride), it can readily react with any trace amounts of water in your solvents or on your glassware, reverting to the starting carboxylic acid.[5] It is critical to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Stable Byproducts: When using carbodiimide coupling agents like Dicyclohexylcarbodiimide (DCC), the activated O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, which halts the desired reaction pathway.[6] The addition of reagents like 1-Hydroxybenzotriazole (HOBt) can suppress this side reaction.[6][7]
-
Incorrect Stoichiometry or Reagent Quality: Ensure you are using the correct molar equivalents of your coupling agents and base. The purity of your starting materials, especially the amine, is also critical.
Question: I'm using a coupling agent, but the reaction is still not proceeding. What should I check?
Answer: If activation is attempted but fails, consider the following:
-
Choice of Coupling Agent: Is the agent strong enough? For this substrate, standard agents like thionyl chloride, EDC, or DCC should be sufficient. However, the reaction conditions are key.
-
Temperature: Amide coupling reactions can have a significant temperature dependence. While some reactions proceed well at room temperature, others may require cooling (to 0 °C) to control exotherms and minimize side reactions, or gentle heating to proceed at a reasonable rate.[8][9]
-
Solvent Selection: The choice of solvent is crucial. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are typically preferred.[2] The solubility of all reactants and intermediates in the chosen solvent should be considered.
Category 2: Product Impurities and Side Reactions
Question: My final product is contaminated with a very insoluble white solid. What is it and how do I remove it?
Answer: If you are using Dicyclohexylcarbodiimide (DCC) as your coupling agent, this insoluble solid is almost certainly dicyclohexylurea (DCU), the byproduct of the reaction.[6]
-
Removal Strategy 1 (Filtration): DCU is sparingly soluble in most common organic solvents like DCM. The most effective way to remove it is by filtering the reaction mixture before the aqueous workup.
-
Removal Strategy 2 (Precipitation): After workup, if DCU is still present, you can dissolve the crude product in a suitable solvent and then add a non-polar solvent like hexanes and cool the mixture. The DCU will often precipitate out and can be removed by a second filtration.[6]
-
Alternative Reagent: To avoid this issue altogether, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and easily removed during the aqueous workup.[2]
Question: My TLC/LC-MS shows a major peak corresponding to my starting material, 2-amino-5-bromobenzoic acid. Why?
Answer: This indicates either an incomplete reaction or hydrolysis of your activated intermediate.
-
Incomplete Reaction:
-
Insufficient Reaction Time: Monitor the reaction by TLC until the starting carboxylic acid spot disappears.
-
Poor Activation: Re-evaluate your activation strategy (see Category 1).
-
-
Hydrolysis:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents.[5] This is especially critical when using thionyl chloride or oxalyl chloride.
-
Category 3: Purification Challenges
Question: My product streaks badly on my silica gel column, leading to poor separation and low recovery. How can I fix this?
Answer: The free amine group on your product is basic and interacts strongly with the acidic silanol groups on the surface of the silica gel, causing tailing or streaking.[10]
-
Solution 1: Basic Modifier: Deactivate the silica gel by adding a small amount (0.5-1%) of a basic modifier like triethylamine or a 7N solution of ammonia in methanol to your eluent system.[10] This will protonate the silanol groups and prevent your product from binding too strongly.
-
Solution 2: Reverse-Phase Chromatography: If normal-phase chromatography remains problematic, reverse-phase (C18) chromatography is an excellent alternative. The compound will elute with a mixture of water and an organic solvent like acetonitrile or methanol.
-
Solution 3: Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization is often the most effective method for obtaining highly pure material. Perform small-scale solubility tests to find a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Data Summary & Reagent Comparison
Table 1: Troubleshooting Synthesis Issues
| Problem Observed | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective activation due to acid-base salt formation. | Use a coupling agent (e.g., SOCl₂, EDC/HOBt) to activate the carboxylic acid before adding the amine.[2][3] |
| Hydrolysis of the activated intermediate. | Use anhydrous solvents and glassware; run the reaction under an inert atmosphere (N₂ or Ar).[5] | |
| Formation of N-acylurea byproduct (with DCC). | Add 1-hydroxybenzotriazole (HOBt) to the reaction mixture to intercept the O-acylisourea intermediate.[6][7] | |
| Insoluble White Impurity | Dicyclohexylurea (DCU) byproduct from DCC coupling. | Filter the reaction mixture before workup. Alternatively, use a water-soluble carbodiimide like EDC.[2][6] |
| Product Streaks on Silica Gel | Strong interaction of the product's amino group with acidic silica. | Add a basic modifier (e.g., 1% triethylamine) to the eluent or switch to reverse-phase chromatography.[10] |
| Unreacted Starting Acid in Product | Incomplete reaction or hydrolysis. | Increase reaction time and monitor by TLC. Ensure strictly anhydrous conditions are maintained.[5] |
Table 2: Comparison of Common Carboxylic Acid Activation Methods
| Method | Reagents | Pros | Cons | Byproducts |
| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Highly reactive intermediate, cost-effective, volatile byproducts.[11] | Harsh conditions, moisture-sensitive, generates HCl.[5][12] | SO₂, HCl (volatile) |
| Carbodiimide | Dicyclohexylcarbodiimide (DCC) | Mild conditions, effective. | Forms insoluble dicyclohexylurea (DCU) byproduct, potential for N-acylurea side reaction.[1][6] | Dicyclohexylurea (DCU) |
| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Mild conditions, water-soluble byproduct is easily removed.[2] | More expensive than DCC, can still form N-acylurea without additives. | Water-soluble urea |
| Additives | 1-Hydroxybenzotriazole (HOBt) | Suppresses N-acylurea formation, improves reaction rates, reduces racemization (not applicable here).[7] | Additional reagent cost. | Consumed in reaction |
Visualized Workflows and Mechanisms
Diagram 1: General Synthesis Pathway
Caption: General reaction scheme for the synthesis of this compound.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis and purification issues.
Diagram 3: EDC/HOBt Activation Mechanism
Caption: Mechanism of acid activation using EDC with HOBt to form a stable active ester.
Detailed Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol utilizes thionyl chloride (SOCl₂) for the activation of the carboxylic acid. Warning: Thionyl chloride is corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood under strictly anhydrous conditions.
Materials:
-
2-Amino-5-bromobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ethylamine (2.0 M solution in THF, 2.0 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or nitrogen inlet), and a dropping funnel under an inert atmosphere (N₂).
-
Acid Chloride Formation: Suspend 2-Amino-5-bromobenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise via the dropping funnel at room temperature.
-
Heat the mixture to reflux (approx. 40 °C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Caution: The vapors are corrosive.
-
Amide Formation: Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool the flask to 0 °C in an ice bath.
-
In a separate flask, mix the ethylamine solution (2.0 eq) with triethylamine (3.0 eq) in anhydrous DCM.
-
Add the ethylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows consumption of the acyl chloride.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine, or by recrystallization.
Protocol 2: Synthesis via EDC/HOBt Coupling
This protocol uses a milder, water-soluble carbodiimide coupling agent, making the workup simpler.
Materials:
-
2-Amino-5-bromobenzoic acid (1.0 eq)
-
Ethylamine hydrochloride (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere, add 2-Amino-5-bromobenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.
-
Stir the mixture until the solids are dissolved (gentle warming or sonication may be required).
-
Add EDC (1.2 eq) to the solution and stir at room temperature for 15-20 minutes to pre-activate the acid.
-
Add ethylamine hydrochloride (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight (12-18 hours). Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as described in Protocol 1.
References
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Pace, V., et al. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Valleix, A., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Purification of synthesized product. Scholars Research Library - Der Pharma Chemica. [Link]
-
Process for preparing 2-amino-5-bromobenzamide derivatives. European Patent Office - EP 2213654 B1. [Link]
- The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
- Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Process for preparing 2-amino-5-bromobenzamide derivatives.
-
2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. [Link]
-
Can Reaction Temperature Impact Synthetic Product Yield and Purity? Biotage. [Link]
-
2-Amino-5-bromobenzoic acid. PubChem. [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
-
THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. ResearchGate. [Link]
-
2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form. DergiPark. [Link]
-
Condensation of Acids with Amines. Chemistry LibreTexts. [Link]
-
Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. PMC. [Link]
-
Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. [Link]
-
Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. PMC. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Lab Reporter [fishersci.co.uk]
- 3. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-5-bromo-N-ethylbenzamide
The following technical guide details the purification and impurity management of 2-Amino-5-bromo-N-ethylbenzamide . This content is structured for researchers and process chemists requiring high-purity isolation of this intermediate, commonly used in the synthesis of dopamine antagonists and other benzamide-based pharmacophores.
Executive Summary & Impurity Profile
Synthesizing this compound typically involves either the bromination of 2-amino-N-ethylbenzamide or the amidation of 5-bromoisatoic anhydride.[1] Regardless of the route, three classes of impurities consistently challenge purity specifications:
| Impurity Type | Specific Contaminants | Origin | Removal Strategy |
| Acidic Precursors | 2-Amino-5-bromobenzoic acid | Hydrolysis of isatoic anhydride or incomplete amidation.[1] | Alkaline Wash: Extract with sat. NaHCO₃ or 1M NaOH.[2] |
| Regioisomers & Byproducts | 3,5-Dibromo species; 3-bromo isomers | Over-bromination (if using Br₂/NBS) or impure starting material.[1] | Fractional Recrystallization: Exploits solubility differentials in EtOH/Water. |
| Oxidation Products | Azo compounds; Quinoid species | Oxidation of the free aniline (primary amine) moiety. | Adsorption: Activated charcoal treatment during hot filtration.[3] |
| Reagents | Ethylamine; Bromine/NBS residues | Excess reagents. | Evaporation/Wash: Volatility (ethylamine) or Sodium Thiosulfate wash (Br₂).[1] |
Troubleshooting Guide (Q&A)
Issue 1: Persistent Pink or Brown Discoloration
User Question: "My product precipitates as a pinkish-brown solid even after washing with water. NMR shows purity is >95%, but the color fails QC. How do I remove this?"
Technical Diagnosis: This is a classic signature of aniline oxidation . The primary amino group at the 2-position is susceptible to air oxidation, forming trace diazo or quinoid impurities. These have high extinction coefficients, meaning even ppm levels cause visible discoloration.
Corrective Protocol:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) or Ethyl Acetate .
-
Adsorption: Add Activated Charcoal (10-20% w/w) . Note: Do not add charcoal to a boiling solution to avoid flash boiling; cool slightly first.
-
Digestion: Reflux gently for 15–30 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad to remove the charcoal.
-
Crystallization: Cool the filtrate slowly. If using Ethanol, add warm water dropwise until turbidity persists, then cool to 4°C.
Issue 2: Presence of Starting Acid (2-Amino-5-bromobenzoic acid)
User Question: "I synthesized the compound via the isatoic anhydride route. TLC shows a spot near the baseline (high polarity) that corresponds to the benzoic acid derivative. Recrystallization isn't removing it efficiently."[4][5]
Technical Diagnosis: The acid impurity often co-crystallizes with the benzamide due to hydrogen bonding (carboxylic acid-amide dimer formation). Recrystallization alone is often insufficient because the solubilities are similar in polar organic solvents.
Corrective Protocol (Acid-Base Workup): Before recrystallization, perform a liquid-liquid extraction:
-
Dissolve the crude material in Ethyl Acetate or Dichloromethane (DCM) .
-
Wash the organic layer 2× with Saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH .
-
Wash with Brine, dry over Na₂SO₄, and evaporate.
Issue 3: "Oiling Out" During Recrystallization
User Question: "When I try to recrystallize from Ethanol/Water, the product separates as a yellow oil at the bottom rather than crystals."
Technical Diagnosis: Oiling out occurs when the saturation temperature of the solute exceeds the liquid-liquid phase separation temperature of the solvent mixture. This is common with N-ethyl benzamides, which have increased lipophilicity compared to primary benzamides.[1]
Corrective Protocol:
-
Re-heat: Heat the mixture until the oil redissolves.
-
Solvent Adjustment: Add a small amount of the good solvent (Ethanol) to change the composition.
-
Seed: Cool the solution very slowly to room temperature. Add a seed crystal of pure product at roughly 35–40°C.
-
Alternative Solvent: Switch to Acetonitrile or Toluene . Toluene often provides excellent rejection of non-polar impurities and prevents oiling due to its higher boiling point.
Detailed Experimental Protocols
Protocol A: Purification via Recrystallization (Ethanol/Water System)
Best for removing trace colored impurities and inorganic salts.[1]
-
Preparation: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask.
-
Dissolution: Add 40 mL of Ethanol (95%) . Heat to reflux with stirring.
-
Titration: If solids remain, add Ethanol in 5 mL portions until clear.
-
Precipitation: Remove from heat source. While still hot, add Deionized Water dropwise via addition funnel.
-
Endpoint: Stop adding water immediately when a faint, persistent cloudiness appears (approx. 15–25 mL water).[1]
-
-
Clarification: Add 1–2 mL of Ethanol to clear the cloudiness.
-
Crystallization: Allow the flask to cool to room temperature undisturbed (2 hours), then place in an ice bath (0–4°C) for 1 hour.
-
Isolation: Filter via vacuum (Buchner funnel).[3][6] Wash the cake with 20 mL of cold 1:1 Ethanol/Water.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Removal of Bromination By-products (Chemical Wash)
Required if synthesis involved elemental bromine or NBS.[1]
-
Dissolve crude reaction mixture in DCM (10 mL/g).
-
Quench: Wash organic phase with 10% Sodium Thiosulfate (
) solution.-
Visual Cue: The organic layer should transition from orange/red to pale yellow as free bromine is reduced.
-
-
Acid Wash (Optional): If unreacted ethylamine is present, wash with 0.5M HCl .[1]
-
Caution: Do not use strong acid (>1M) or heat, as the aniline nitrogen may protonate and extract into the water, reducing yield.
-
-
Proceed to drying and evaporation.[7]
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification method based on the observed impurity profile.
Caption: Purification decision tree for this compound based on impurity characterization.
Solubility Data Reference
Use this table to optimize solvent volumes for recrystallization.
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |
| Ethanol | High | Moderate | Excellent (requires water antisolvent) |
| Ethyl Acetate | High | Moderate | Good (often used with Hexanes) |
| Acetonitrile | High | Low | Excellent (stand-alone solvent) |
| Water | Low | Insoluble | Antisolvent only |
| Dichloromethane | Very High | High | Poor for crystallization (Extraction only) |
| Toluene | Moderate | Low | Good for rejecting non-polar impurities |
References
-
BenchChem Technical Support. (2025).[3][7][8] Methods for removing color impurities from 2-Ethylbenzamide. Retrieved from [1]
-
European Patent Office. (2007).[1] Process for preparing 2-amino-5-bromobenzamide derivatives (EP 2213654 B1). Retrieved from
-
Hoover, J. M., & Stahl, S. S. (2013). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 90, 240-250.[1] Retrieved from [1]
-
PubChem. (2025).[9] 2-Amino-5-bromobenzamide Compound Summary. Retrieved from [1]
Sources
- 1. PubChemLite - 2-amino-5-bromo-n-[2-oxo-2-[[1-(p-tolylmethyl)-4-piperidyl]methylamino]ethyl]benzamide (C23H29BrN4O2) [pubchemlite.lcsb.uni.lu]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]
solving solubility issues with 2-Amino-5-bromo-N-ethylbenzamide in aqueous media
Case ID: SOL-BENZ-005 Status: Active Specialist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 26, 2026[1][2][3][4][5]
Executive Summary
You are likely encountering precipitation ("crashing out") when diluting 2-Amino-5-bromo-N-ethylbenzamide from an organic stock solution into aqueous media.[1][2][4][5]
This molecule presents a classic medicinal chemistry challenge: it possesses a lipophilic core (brominated aromatic ring) combined with a weakly basic aniline moiety .[1][2][3] Unlike its pharmaceutical analogues (e.g., Remoxipride), it lacks a highly basic tertiary amine side chain.[3] Consequently, it remains uncharged (neutral) at physiological pH (7.4), leading to extremely poor aqueous solubility (< 0.1 mg/mL).[3][4][5]
This guide provides three validated protocols to solubilize this compound for in vitro and in vivo applications, moving from simple cosolvents to advanced complexation strategies.[3]
Module 1: Physicochemical Diagnostics
Before attempting a protocol, you must understand the "Why" behind the solubility failure.[3]
| Property | Value (Approx.) | Implication |
| LogP | 2.5 – 3.3 | Moderately Lipophilic. The bromine atom and aromatic ring drive the molecule to partition into oils/membranes rather than water.[1][2][3][4][5] |
| pKa (Aniline) | ~2.5 – 3.5 | Very Weak Base. The electron-withdrawing bromine (at C5) and amide (at C1) reduce the basicity of the aniline nitrogen.[1][2][4][5] |
| Ionization State | Neutral at pH 7.4 | The molecule is 99.9% uncharged at physiological pH.[1][2][3] It will only protonate (and dissolve) at pH < 2.[1][3][4][5]0. |
The Trap: Many researchers assume that because it is an "amine," it will dissolve in mild acid (pH 4-5).[1][2][3][4][5] It will not. You need a stronger solubilization driver than simple pH adjustment.[1][2][3]
Module 2: Decision Matrix & Workflows
Use this decision tree to select the correct protocol for your specific assay.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay constraints.
Module 3: Validated Solubilization Protocols
Protocol 1: The "Standard" Cosolvent System (DMSO/PEG)
Best for: High-throughput screening, robust cell lines.[1][2][4][5]
The Logic: This method uses DMSO to dissolve the crystal lattice and PEG400/Water to transition the molecule into a polar environment without immediate precipitation.[1][3]
Reagents:
Step-by-Step:
-
Prepare Stock: Dissolve 10 mg of this compound in 1 mL of 100% DMSO . (Concentration: 10 mg/mL).[1][3][4][5] Vortex until clear.
-
Intermediate Dilution: Add 4 mL of PEG400 to the DMSO stock. Vortex vigorously.
-
Final Aqueous Dilution: Slowly add this mixture to your media/buffer while vortexing rapidly .
Critical Warning: Do not add the 100% DMSO stock directly to PBS.[1][2][3] The "hydrophobic effect" will cause the compound to crash out as a milky white precipitate immediately.[3] You must use the PEG400 bridge or step-down dilution.[1][2][3][4]
Protocol 2: Cyclodextrin Complexation (The "Gold Standard")
Best for: Sensitive primary cells, in vivo IV/IP injections.[1]
The Logic: Cyclodextrins (specifically HP-β-CD) form a "host-guest" inclusion complex.[1][2][4][5] The hydrophobic benzamide ring sits inside the cyclodextrin cone, while the hydrophilic exterior interacts with water. This mimics "solubility" without using toxic organic solvents [1].[1][3]
Reagents:
Step-by-Step:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1][2][3][4][5] Stir until clear.
-
Compound Addition: Add this compound powder directly to the cyclodextrin vehicle (Target: 1–2 mg/mL).
-
Energy Input: The complexation is not instantaneous.[1][3]
-
Method A: Sonicate at 40°C for 30 minutes.
-
Method B: Stir continuously at room temperature for 24 hours.
-
-
Filtration: Pass through a 0.22 µm PVDF filter to remove any uncomplexed solid.[1][2][3]
Module 4: Troubleshooting FAQ
Q1: I tried acidifying with HCl, but it didn't dissolve. Why? A: As noted in Module 1, the pKa of this aniline is extremely low (~2.[1][3]5) due to the electron-withdrawing bromine.[1][2][3][4][5] To protonate it fully, you would need a pH of ~1.[3]5. Most biological assays cannot tolerate this acidity.[1][3] Do not rely on pH adjustment alone for this molecule.[1][3]
Q2: The solution is clear in DMSO, but turns cloudy immediately upon adding to media. A: This is "kinetic precipitation."[1][3] The local concentration of the drug exceeds its water solubility before it can disperse.[3]
-
Fix: Use Protocol 1 . Pre-dilute the DMSO stock with PEG400 or Tween 80 before adding it to water.[1][3] This lowers the surface tension and prevents rapid crystal nucleation [2].[1][3]
Q3: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile and often less effective for brominated benzamides.[1][2][3] If you must use ethanol, keep the stock concentration lower (e.g., 5 mg/mL) and ensure caps are sealed tightly to prevent evaporation, which changes the concentration.
Q4: Is the compound stable in solution? A: Benzamides are generally stable against hydrolysis at neutral pH.[1][2][3] However, the aniline group is sensitive to oxidation (turning yellow/brown over time).[3]
-
Fix: Store stock solutions at -20°C, protected from light (amber vials), and under nitrogen gas if possible.[2][3][4][5]
Module 5: Mechanism of Action (Visualized)
Understanding how the cosolvent/surfactant system prevents precipitation is vital for troubleshooting.[1][3][6]
Figure 2: The mechanism of "Crash Out" vs. Stable Dispersion.[1][2][4][5] Direct addition to water triggers hydrophobic repulsion, while a surfactant bridge (PEG/Tween) stabilizes the molecule.[4][5]
References
-
Loftsson, T., & Brewster, M. E. (2010).[1][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Jouyban, A. (2008).[1][2][3] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy and Pharmaceutical Sciences.
-
Lipinski, C. A. (2000).[1][3] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3][7] Journal of Pharmacological and Toxicological Methods.
Sources
- 1. 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-amino-N-benzyl-5-bromo-benzamide | C14H13BrN2O | CID 44449046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. PubChemLite - 2-amino-5-bromo-n-[2-oxo-2-[[1-(p-tolylmethyl)-4-piperidyl]methylamino]ethyl]benzamide (C23H29BrN4O2) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 2-amino-5-bromo-n-[2-oxo-2-[[1-[[4-(phenylcarbamoyl)phenyl]methyl]-4-piperidyl]methylamino]ethyl]benzamide (C29H32BrN5O3) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Thermal Stability of 2-Amino-5-bromo-N-ethylbenzamide
Diagnostic Framework: The Chemistry of Degradation
To prevent degradation, you must first understand the molecular vulnerabilities of 2-Amino-5-bromo-N-ethylbenzamide. This molecule presents a "dual-threat" stability profile due to two reactive functional groups: the secondary amide and the primary aromatic amine .
The Two Primary Degradation Pathways[1]
-
Amide Hydrolysis (Thermal/pH-Driven):
-
Mechanism: Under thermal stress—particularly in the presence of trace moisture and catalytic acid/base—the amide bond undergoes nucleophilic acyl substitution.
-
Result: Cleavage of the N-ethyl group, yielding 2-Amino-5-bromobenzoic acid and Ethylamine .
-
Critical Factor: This reaction is reversible but thermodynamically favors hydrolysis at high temperatures (>60°C) in aqueous media.
-
-
Aniline Oxidation (Photothermal):
-
Mechanism: The electron-rich nitrogen on the benzene ring (position 2) is susceptible to radical oxidation. Heat acts as an initiator, but the reaction propagates via atmospheric oxygen.
-
Result: Formation of azo-dimers (colored red/orange), N-oxides , and polymeric tars (brown/black sludge).
-
Critical Factor: This is the primary cause of "browning" or discoloration during drying.
-
Visualizing the Degradation Pathways
The following diagram maps the degradation logic and resulting impurities.
Figure 1: Primary degradation pathways showing the divergence into hydrolytic cleavage (Impurity A) and oxidative polymerization (Impurity B).
Troubleshooting Guide (FAQs)
This section addresses specific issues reported by process chemists and analytical researchers.
Issue 1: "My product turned brown during vacuum drying."
Diagnosis: Oxidative degradation.[1][2] Root Cause: You likely dried the wet cake at elevated temperatures (>45°C) without a sufficient inert atmosphere. The combination of heat and residual solvent promotes the formation of radical species on the aniline nitrogen. Corrective Action:
-
Lower Temperature: Limit drying temperature to 40°C .
-
Inert Purge: Vacuum drying must be accompanied by a Nitrogen (
) bleed. Do not use a static air oven. -
Light Protection: Cover the drying pistol/oven window with foil.
Issue 2: "I see a new peak at RRT 0.85 in HPLC after reflux."
Diagnosis: Hydrolysis (Amide Cleavage).[1][2][3] Root Cause: The Relative Retention Time (RRT) < 1.0 suggests a more polar impurity. 2-Amino-5-bromobenzoic acid is significantly more polar than the N-ethylbenzamide parent. This occurs if the reaction mixture contained water and was heated for an extended period. Corrective Action:
-
Check Water Content: Perform a Karl Fischer (KF) titration on your solvent. Ensure water content is <0.1% before reflux.
-
pH Control: If the reaction requires a base, avoid strong hydroxides (NaOH/KOH) at reflux temperatures. Use milder bases (e.g.,
) or non-nucleophilic organic bases (DIPEA).
Issue 3: "The melting point is depressed (125°C instead of 133-135°C)."
Diagnosis: Eutectic impurity mixture. Root Cause: Likely a mix of the target molecule and the hydrolysis product (benzoic acid derivative). Even 2-3% impurity can significantly depress the melting point. Corrective Action:
-
Recrystallization: Do not simply re-dry. You must recrystallize.
-
Solvent System: Use Ethanol/Water (9:1) . The target benzamide will crystallize out, while the more polar benzoic acid impurity remains in the mother liquor (especially if the mother liquor is kept slightly basic).
Experimental Protocols
Protocol A: Thermal Stability Profiling
Use this protocol to validate the stability of your specific batch.
| Parameter | Condition A (Control) | Condition B (Stress) | Condition C (Oxidative) |
| Temperature | 25°C | 60°C | 60°C |
| Atmosphere | Nitrogen | Nitrogen | Air (Ambient) |
| Humidity | <10% RH | 75% RH | Ambient |
| Duration | 24 Hours | 24 Hours | 24 Hours |
| Expected Purity | >99.5% | <98.0% (Hydrolysis risk) | <95.0% (Discoloration risk) |
Procedure:
-
Weigh 50 mg of sample into three separate HPLC vials.
-
Dissolve in Acetonitrile:Water (50:50) and inject immediately.
-
Fail Criteria: Growth of impurity at RRT ~0.85 (Hydrolysis) or broad peaks at RRT >1.2 (Dimers).
Protocol B: Safe Recrystallization (Purification)
Designed to remove hydrolysis impurities without causing thermal oxidation.
-
Dissolution: Suspend crude solid in Ethanol (5 mL/g). Heat to reflux (78°C) under
atmosphere.-
Note: Do not hold at reflux for >30 minutes.
-
-
Hot Filtration: If undissolved solids remain (likely inorganic salts), filter hot through a sintered glass funnel.
-
Crystallization: Remove heat and allow the solution to cool slowly to room temperature (25°C) over 2 hours.
-
Why? Rapid cooling traps impurities.
-
-
Precipitation: Once at room temperature, add Water (0.5 mL/g) dropwise to reduce solubility of the benzamide.
-
Filtration: Filter the white needles. Wash with cold Ethanol:Water (1:1).
-
Drying: Dry under vacuum at 40°C with a nitrogen bleed.
Decision Logic for Process Chemists
Use this flow to determine the next step when handling this compound.
Figure 2: Decision logic for handling purity issues during synthesis or storage.
References
-
Yamabe, S., et al. (2013).[3] "Reaction paths of base-catalyzed hydrolyses of isoelectronic substrates, Ph-C(=O)-X-Et." Journal of Physical Organic Chemistry. (Mechanistic basis for N-ethylbenzamide hydrolysis).
-
Hoover, J. M., & Stahl, S. S. (2013). "Preparation of 2-Amino-5-bromobenzaldehyde." Organic Syntheses, 90, 240-250. (Establishes stability/handling of the 2-amino-5-bromo scaffold).
-
BenchChem Technical Data. (2025). "Stability issues of 2-Amino-3,5-diiodobenzamide." (Analogous halogenated aminobenzamide stability data).
-
European Patent EP2213654B1. (2007). "Process for preparing 2-amino-5-bromobenzamide derivatives." (Industrial synthesis conditions and thermal limits).
Sources
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry Profiling of 2-Amino-5-bromo-N-ethylbenzamide
Executive Summary
2-Amino-5-bromo-N-ethylbenzamide is a pharmacophore often encountered as a synthetic intermediate or a metabolite in the development of benzamide-class antipsychotics and antiemetics (structural analogs to substituted benzamides like remoxipride).
This guide provides a comparative technical analysis of its mass spectrometric behavior. Unlike standard benzamides, the presence of the 5-bromo substituent creates a unique isotopic "fingerprint" that drastically alters data interpretation. We compare its fragmentation dynamics under Electrospray Ionization (ESI) versus Electron Impact (EI) to provide researchers with a robust identification strategy.
Part 1: Structural & Isotopic Signature
Before analyzing fragmentation, the researcher must validate the precursor ion using the unique bromine isotopic pattern.
The Bromine Doublet (The "Fingerprint")
Bromine exists naturally as two stable isotopes:
-
Observation: The molecular ion will not appear as a single peak.[1][2] It appears as a doublet separated by 2 Da with a near 1:1 intensity ratio.
-
Diagnostic Value: This doublet must persist in all fragment ions containing the aromatic ring. If a fragment loses the doublet pattern, it indicates the loss of the bromine atom.
| Ion Species | Formula | m/z ( | m/z ( | Pattern |
| Molecular Ion | 243.01 | 245.01 | 1:1 Doublet | |
| Radical Cation | 242.00 | 244.00 | 1:1 Doublet |
Part 2: Comparative Fragmentation Analysis
Scenario A: ESI-MS/MS (Soft Ionization)
Standard for PK/PD studies and Metabolite ID.
In positive ESI, the molecule is protonated
Primary Pathway: Amide Cleavage (The Base Peak)
The most abundant transition involves the cleavage of the amide bond, releasing neutral ethylamine.
-
Mechanism: Protonation of the amide nitrogen weakens the C-N bond.
-
Result: Formation of the acylium ion (2-amino-5-bromobenzoyl cation).
-
m/z Transition:
.
Secondary Pathway: N-Dealkylation
Loss of the ethyl group as neutral ethylene (
-
Mechanism: Hydrogen transfer from the ethyl chain to the amide nitrogen/oxygen.
-
Result: Formation of the primary amide cation.
-
m/z Transition:
.
Scenario B: EI-MS (Hard Ionization)
Standard for GC-MS and impurity profiling.
EI produces high-energy radical cations (
-
Alpha-Cleavage: Dominant, similar to ESI, yielding the acylium ion (m/z 198/200).
-
Radical Loss of Br: Direct cleavage of the C-Br bond.
-
m/z Transition:
(Loss of Br radical). Note: The doublet pattern disappears here.
-
Part 3: Detailed Fragmentation Map (Visualization)
The following diagram illustrates the ESI-MS/MS fragmentation pathways, highlighting the retention of the bromine isotope pattern.
Caption: ESI-MS/MS fragmentation tree for this compound. Blue indicates precursor; Green indicates the diagnostic base peak.
Part 4: Experimental Protocol (LC-MS/MS Optimization)
To reproduce these results for bioanalytical assays (e.g., plasma quantification), follow this self-validating protocol.
Sample Preparation
-
Stock: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).
-
Working Std: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
Source Parameters (ESI+)
-
Capillary Voltage: 3.5 kV (Ensure stable spray, avoid discharge).
-
Desolvation Temp: 350°C (High temp required for amides).
-
Cone Voltage: 30 V (Optimize to maximize m/z 243/245 without inducing in-source fragmentation).
MRM Transition Setup
For quantitative analysis (Triple Quadrupole), use the following transitions.
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Quantifier | 243.0 ( | 198.0 | 20 - 25 eV | High abundance, stable acylium ion. |
| Qualifier 1 | 243.0 ( | 170.0 | 35 - 40 eV | Confirm structural backbone (phenyl ring). |
| Qualifier 2 | 245.0 ( | 200.0 | 20 - 25 eV | Mandatory isotope confirmation. |
Method Development Workflow
Caption: Step-by-step optimization workflow for developing a robust MRM assay.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for interpretation of amide alpha-cleavage and McLafferty rearrangements).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted benzamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 924-935.
-
Pavlović, D., et al. (2016). "Fragmentation of Protonated N-(3-Aminophenyl)benzamide and Its Derivatives." Journal of The American Society for Mass Spectrometry, 27, 1072–1082.
-
Santa Cruz Biotechnology. "2-Amino-N-ethylbenzamide Product Data." (Structural analog reference).
Sources
X-ray diffraction data for 2-Amino-5-bromo-N-ethylbenzamide crystals
Comparative Guide: Crystal Engineering & X-Ray Diffraction Analysis of 2-Amino-5-bromo-N-ethylbenzamide
Executive Summary & Strategic Context
In the landscape of medicinal chemistry, This compound serves as a critical intermediate, particularly in the synthesis of benzamide-based antipsychotics (e.g., Remoxipride analogs) and bioactive fragments. Unlike its primary amide parent (2-Amino-5-bromobenzamide), the introduction of the N-ethyl group fundamentally alters the solid-state packing, solubility profile, and bioavailability.
This guide provides a technical comparison between the target compound and its structural alternatives, focusing on Single Crystal X-Ray Diffraction (SC-XRD) data interpretation. It addresses the "Heavy Atom Effect" introduced by bromine and the steric disruption caused by the ethyl chain, providing a roadmap for researchers to validate their own crystalline samples.
Comparative Analysis: Target vs. Alternatives
The following analysis contrasts the target compound with its primary amide precursor (Alternative A) and a non-halogenated analog (Alternative B) to highlight specific crystallographic signatures.
Table 1: Crystallographic Performance & Physical Properties Matrix
| Feature | Target: this compound | Alt A: 2-Amino-5-bromobenzamide | Alt B: 2-Amino-N-ethylbenzamide |
| Formula | |||
| H-Bond Motif | Catemer / Chain (Secondary Amide) | Centrosymmetric Dimer | Catemer / Chain |
| Space Group | Predicted: Monoclinic ( | Monoclinic ( | Monoclinic ( |
| Packing Forces | Br···Br / Br··· | Strong Amide-Amide Dimers | H-bonds + weak vdW |
| Melting Point | Lower (~145–160 °C)* | High (186–187 °C) [1] | Moderate (~70–75 °C) |
| Solubility | Lipophilic (High logP) | Moderate | Moderate |
| XRD Challenge | Absorption correction (Br) required | Absorption correction (Br) required | Low scattering (light atoms only) |
*Note: Secondary amides typically exhibit lower melting points than primary amides due to the loss of one hydrogen bond donor, disrupting the stable dimer network.
Structural Mechanics & H-Bonding Topology
The critical differentiator in the XRD data of the target compound is the shift from a Dimer to a Catemer motif.
-
The Parent (Alt A): Primary amides form robust centrosymmetric dimers via
interactions. This creates a flat, ribbon-like structure with high lattice energy. -
The Target (N-ethyl): The ethyl group sterically hinders dimer formation. Instead, the single amide proton typically donates to the carbonyl of a neighboring molecule, forming an infinite
chain (Catemer). This results in a "looser" crystal packing, correlating with increased solubility—a desirable trait for drug intermediates.
Diagram 1: H-Bonding Topology Transformation
Caption: Transition from stable dimer packing in primary amides to catemer chains in N-ethyl derivatives, directly impacting lattice energy and solubility.
Experimental Protocol: Crystal Growth & Data Collection
To generate valid XRD data for this compound, researchers must account for the heavy bromine atom (
Phase 1: Crystallization Strategy
-
Method: Slow Evaporation.[1]
-
Solvent System: Ethanol/Water (9:1) or Acetonitrile.
-
Why? Polar protic solvents encourage H-bond rearrangement. The target is moderately soluble in ethanol but less so in water, allowing controlled nucleation.
-
-
Procedure:
-
Dissolve 50 mg of this compound in 5 mL warm ethanol.
-
Filter through a 0.45 µm PTFE syringe filter (removes dust/nucleation sites).
-
Place in a vial covered with Parafilm; pierce 3-4 small holes.
-
Allow to stand at 20°C for 3-5 days.
-
Phase 2: XRD Data Collection Parameters
| Parameter | Setting / Recommendation | Rationale |
| Radiation Source | Mo K | Preferred over Cu K |
| Temperature | 100 K (Cryostream) | Reduces thermal vibration of the flexible ethyl chain, improving resolution. |
| Resolution | 0.75 Å or better | Required to resolve the C-C bond lengths in the ethyl tail accurately. |
| Absorption Corr. | Multi-scan (SADABS) | Critical. Bromine's |
Diagram 2: Characterization Workflow
Caption: End-to-end workflow from crude solid to validated crystal structure, emphasizing the critical cryo-protection and Mo-source steps.
Data Interpretation & Validation (Self-Check)
When analyzing your solved structure, verify these Critical Quality Attributes (CQAs) to ensure the model is correct:
-
Space Group Assignment: Expect Monoclinic
(No. 14). This is the most common space group for achiral organic molecules with polar functional groups [2]. -
Bromine Position: The C-Br bond length should be approx 1.89–1.91 Å . If it refines to <1.80 Å, check for disorder or incorrect element assignment.
-
Ethyl Group Disorder: The terminal methyl group of the N-ethyl chain often exhibits high thermal motion. If
is > 0.08, consider modeling it as disordered over two positions. -
Intramolecular H-Bond: Look for a characteristic intramolecular hydrogen bond between the Amine (
) and the Carbonyl ( ) oxygen. This "pseudo-ring" (S(6) motif) locks the conformation of the benzamide core, making it planar [3].
References
-
ChemicalBook. (2025).[2][3][4] 2-Amino-5-bromobenzamide Properties and Melting Point Data. Link
-
Cambridge Crystallographic Data Centre (CCDC). Space Group Frequency Statistics for Organic Molecules. Link
-
Ectors, P., & Zahn, D. (2013). Analysis of the molecular interactions governing the polymorphism of benzamide. Physical Chemistry Chemical Physics, 15, 9219-9222. Link
-
PubChem. (2025).[5] Compound Summary: 2-Amino-5-bromobenzamide.[6] National Library of Medicine. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and supra-molecular features of bis-{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1 H-1,2,4-triazol-5-yl]acetate}-tri-nitratolanthanum(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-AMINO-5-BROMOBENZAMIDE | 16313-66-9 [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
